9-Dihydroestradiol-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1/i7D2,17D |
InChI Key |
FABGTKBXHAEVKL-BZRMZCILSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC=C3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 9-Dihydroestradiol-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Dihydroestradiol, also known as Δ⁹,¹¹-Estradiol or 9,11-Dehydroestradiol, is a derivative of the primary female sex hormone, estradiol (B170435). The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into steroid molecules is a critical tool in biomedical research. Deuterated steroids, like 9-Dihydroestradiol-d3, serve as invaluable internal standards for quantitative analysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies. Their use can significantly improve the accuracy and precision of analytical methods by correcting for analyte loss during sample preparation and ionization efficiency variations in the mass spectrometer.
This guide provides a detailed theoretical framework for the synthesis and comprehensive characterization of this compound, tailored for researchers in pharmacology, analytical chemistry, and drug development.
Proposed Synthesis of this compound
The proposed synthesis involves a multi-step process starting from a suitable estrone (B1671321) derivative. The key transformations include the introduction of a double bond at the C9-C11 position and the incorporation of a trideuterated methyl group at the C13 position.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This approach is designed to be adaptable based on the availability of starting materials and specific laboratory capabilities.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Protection of Functional Groups The C17 ketone and C3 phenolic hydroxyl of a suitable estrone starting material are protected to prevent unwanted side reactions in subsequent steps. The C17 ketone can be protected as a ketal, and the C3 hydroxyl as a silyl (B83357) ether.
-
Protocol: To a solution of estrone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion, cool the reaction and quench with a saturated sodium bicarbonate solution. Extract with an organic solvent, dry, and concentrate. The resulting product is then dissolved in anhydrous DMF, and tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) are added. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by adding water and extracting with an organic solvent. Purify the di-protected estrone by column chromatography.
Step 2: Introduction of the Δ⁹,¹¹ Double Bond A common method to introduce unsaturation is via bromination followed by dehydrobromination.
-
Protocol: The protected estrone is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride under reflux. This will likely result in allylic bromination at C9 or C11. Subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), will induce elimination to form the Δ⁹,¹¹ double bond. The product is purified by chromatography.
Step 3: Conversion of the C13-Methyl Group to a Carboxylic Acid This challenging transformation can be achieved using a strong oxidizing agent that selectively cleaves the C-C bond of the methyl group.
-
Protocol: The Δ⁹,¹¹-steroid is subjected to oxidation with a potent oxidizing agent like ruthenium tetroxide (RuO₄), generated in situ from RuCl₃ and a co-oxidant like sodium periodate. This reaction is performed in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O). The resulting carboxylic acid is then isolated and purified.
Step 4: Reduction to the Deuterated Alcohol The carboxylic acid is first converted to an ester to facilitate reduction. The ester is then reduced with a deuterated reducing agent.
-
Protocol: The carboxylic acid is esterified, for example, by treatment with diazomethane (B1218177) or by Fischer esterification. The resulting methyl ester is then dissolved in an anhydrous ether solvent (e.g., THF) and slowly added to a suspension of lithium aluminum deuteride (B1239839) (LiAlD₄) at 0°C. The reaction is stirred until complete and then carefully quenched by the sequential addition of water and aqueous NaOH. The resulting alcohol, now bearing two deuterium atoms (-CD₂OH), is extracted and purified.
Step 5: Conversion to the Trideuterated Methyl Group The deuterated alcohol can be converted to the trideuterated methyl group via a two-step deoxygenation process.
-
Protocol: The alcohol is first converted to a thiocarbonyl derivative, for instance, by reacting it with thiophosgene (B130339) or a related reagent. The resulting intermediate is then subjected to radical-mediated deoxygenation using tributyltin deuteride ((n-Bu)₃SnD) and a radical initiator like AIBN. This process, a variation of the Barton-McCombie deoxygenation, replaces the C-O bond with a C-D bond, yielding the -CD₃ group.
Step 6: Deprotection The protecting groups on the C17 and C3 positions are removed to yield the final product.
-
Protocol: The silyl ether at C3 can be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The ketal at C17 can be hydrolyzed under acidic conditions (e.g., aqueous HCl in acetone). A one-pot deprotection may be possible depending on the specific protecting groups chosen. The final product, this compound, is then purified by preparative HPLC.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of mass spectrometry, NMR spectroscopy, and chromatography is required.
Analytical Workflow
The following diagram illustrates the workflow for the characterization and purification of the final product.
Caption: Analytical workflow for purification and characterization.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the degree of isotopic enrichment.
-
Protocol: The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The full scan spectrum will confirm the mass of the molecular ion ([M-H]⁻ or [M+H]⁺). The expected molecular weight of 9-Dihydroestradiol (C₁₈H₂₂O₂) is approximately 270.16 g/mol . The d3-labeled analog should exhibit a mass shift of approximately +3 Da.
-
Data Presentation:
| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| 9-Dihydroestradiol | C₁₈H₂₂O₂ | 270.1620 | 271.1693 |
| This compound | C₁₈H₁₉D₃O₂ | 273.1808 | 274.1881 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for confirming the precise location of the deuterium labels.
-
Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using ¹H, ¹³C, and ²H NMR spectroscopy.
-
¹H NMR: The spectrum of this compound should be identical to that of the unlabeled standard, except for the complete disappearance of the signal corresponding to the C18 methyl protons.
-
¹³C NMR: The signal for the C18 carbon will be observed as a multiplet with a reduced intensity due to coupling with deuterium (¹J_CD ≈ 20 Hz).
-
²H NMR: A single resonance in the deuterium spectrum will confirm the presence of the -CD₃ group.
-
-
Data Presentation:
| Nucleus | Expected Observation for this compound |
| ¹H NMR | Absence of the C18-CH₃ singlet (typically around 0.8 ppm). |
| ¹³C NMR | Attenuated and split signal for the C18 carbon. |
| ²H NMR | Presence of a signal corresponding to the chemical shift of the C18 group. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification of the final product and the determination of its chemical purity.
-
Protocol: A reversed-phase HPLC method can be developed using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) (or methanol), both potentially containing a small amount of formic acid, is typically effective for separating estradiol derivatives.[1][2] The purity of the final product is assessed by integrating the peak area of the main compound and any impurities detected by a UV detector (e.g., at 280 nm). The goal is to achieve a chemical purity of >98%.
-
Data Presentation:
| Parameter | Typical Conditions |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 50% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Purity Target | >98% |
Conclusion
The synthesis and characterization of this compound require a meticulous multi-step approach, combining advanced organic synthesis techniques with state-of-the-art analytical methods. The proposed workflow provides a robust framework for producing and validating this important research tool. Successful synthesis and rigorous characterization will yield a high-quality internal standard, enabling more accurate and reliable quantification of 9-Dihydroestradiol in complex biological matrices, thereby supporting critical research in endocrinology, pharmacology, and drug metabolism.
References
- 1. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Estradiol (B170435)
This guide provides a comprehensive overview of the core physicochemical properties of deuterated estradiol, a molecule of significant interest in drug development. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), can subtly alter a molecule's metabolic fate, often leading to improved pharmacokinetic profiles. Understanding the fundamental physicochemical characteristics of deuterated estradiol is paramount for its effective development and application.
Introduction to Deuterated Estradiol
Estradiol is a primary female sex hormone and is used in various therapeutic contexts, including hormone replacement therapy and cancer treatment. Deuteration of estradiol is a strategy employed to enhance its metabolic stability by slowing down the rate of enzymatic metabolism, particularly oxidation by cytochrome P450 enzymes. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, making bond cleavage more difficult.
Physicochemical Properties
The introduction of deuterium can lead to minor but potentially significant changes in the physicochemical properties of estradiol. While extensive public data on deuterated estradiol is limited, this section outlines the expected properties and provides a comparative framework.
Table 1: Comparative Physicochemical Properties of Estradiol and Deuterated Estradiol
| Property | Estradiol (E2) | Deuterated Estradiol (d-E2) | Method of Determination |
| Molecular Formula | C₁₈H₂₄O₂ | C₁₈H₂₄₋ₓDₓO₂ | Mass Spectrometry |
| Molar Mass | 272.38 g/mol | Varies based on deuteration sites | Mass Spectrometry |
| Melting Point | 173-179 °C | Expected to be similar to E2 | Differential Scanning Calorimetry (DSC) |
| pKa | ~10.4 | Expected to be slightly higher than E2 | Potentiometric Titration |
| LogP (Octanol/Water) | ~4.01 | Expected to be similar to E2 | HPLC-based method |
| Aqueous Solubility | ~3.95 mg/L | Expected to be slightly lower than E2 | Shake-flask method |
Note: The values for deuterated estradiol are expected based on known isotope effects and may vary depending on the specific sites and extent of deuteration.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and purity of deuterated estradiol.
Table 2: Spectroscopic Data for Estradiol and Expected Shifts for Deuterated Estradiol
| Technique | Estradiol (E2) | Deuterated Estradiol (d-E2) - Expected Observations |
| ¹H NMR | Characteristic peaks for aromatic and aliphatic protons. | Disappearance or reduced intensity of signals corresponding to deuterated positions. |
| ²H NMR | No signal. | Signals will appear at chemical shifts corresponding to the deuterated positions. |
| ¹³C NMR | Distinct signals for all 18 carbon atoms. | Splitting of carbon signals adjacent to deuterium (C-D coupling) and potential small upfield shifts. |
| Mass Spectrometry | [M+H]⁺ at m/z 273.18 | [M+H]⁺ will be higher by the number of deuterium atoms incorporated. |
| Infrared (IR) | C-H stretching vibrations around 2850-3000 cm⁻¹. | Appearance of C-D stretching vibrations at lower frequencies (~2100-2200 cm⁻¹). |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties.
4.1. Determination of Melting Point using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition observed in the thermogram.
4.2. Determination of pKa by Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of the sample in a co-solvent system (e.g., methanol/water) due to its low aqueous solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic protons have been neutralized.
4.3. Determination of LogP by HPLC
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: Inject the deuterated estradiol sample and determine its retention time.
-
Calculation: Calculate the retention factor (k') for the sample and use the calibration curve to determine its LogP.
4.4. Determination of Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.
Signaling Pathway and Experimental Workflow
5.1. Estradiol Signaling Pathway
Estradiol exerts its effects primarily through two pathways: a genomic pathway involving nuclear estrogen receptors (ERα and ERβ) and a non-genomic pathway involving membrane-associated estrogen receptors.
Caption: Simplified diagram of the genomic and non-genomic estradiol signaling pathways.
5.2. General Experimental Workflow for Characterizing Deuterated Compounds
The following workflow outlines the typical steps involved in the synthesis and characterization of a deuterated compound like estradiol.
Caption: A general experimental workflow for the synthesis and characterization of deuterated estradiol.
Conclusion
The deuteration of estradiol presents a promising avenue for improving its therapeutic properties. A thorough understanding and characterization of the physicochemical properties of deuterated estradiol are critical for its successful development. This guide provides a foundational framework for researchers, outlining the key properties to consider, the methodologies for their determination, and the biological context in which these properties are relevant. As more specific data becomes available, this guide can be updated to provide an even more detailed picture of this important class of molecules.
A Technical Guide to the Isotopic Enrichment and Purity of 9-Dihydroestradiol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of 9-Dihydroestradiol-d3, a deuterated analog of 9-Dihydroestradiol. This document outlines the methodologies used to determine its isotopic enrichment and chemical purity, essential parameters for its application as an internal standard in quantitative bioanalytical assays.
Data Presentation
The isotopic enrichment and chemical purity of this compound are paramount for its function as a reliable internal standard in mass spectrometry-based analyses. Below are representative data tables summarizing these key specifications. Users should always refer to the lot-specific certificate of analysis provided by the supplier for precise values.
Table 1: Isotopic Enrichment of this compound
| Isotopic Species | Relative Abundance (%) |
| d3 | > 98% |
| d2 | < 2% |
| d1 | < 0.5% |
| d0 | < 0.1% |
Note: Data are representative and may vary between batches. The isotopic distribution is typically determined by mass spectrometry.
Table 2: Chemical Purity of this compound
| Analytical Method | Purity Specification |
| HPLC-UV | > 98% |
| GC-MS | > 98% |
| NMR | Conforms to structure |
Note: Purity is assessed by chromatographic techniques to ensure the absence of unlabeled 9-Dihydroestradiol and other impurities.
Experimental Protocols
The determination of isotopic enrichment and chemical purity of this compound involves rigorous analytical methodologies. The following are detailed protocols for the key experiments.
Isotopic Enrichment Analysis by Mass Spectrometry
Objective: To determine the isotopic distribution of deuterium (B1214612) in this compound.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. This is further diluted to an appropriate concentration for LC-MS analysis.
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable timeframe to ensure the elution of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Mode: Full scan mode to detect all isotopic species.
-
Data Analysis: The relative abundance of the different isotopic species (d0, d1, d2, d3) is determined by integrating the peak areas of their corresponding mass-to-charge ratios (m/z).
-
Chemical Purity Analysis by HPLC-UV
Objective: To determine the chemical purity of this compound and quantify any impurities.
Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
Structural Confirmation by NMR
Objective: To confirm the chemical structure and the position of deuterium labeling in this compound.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the presence and chemical environment of protons. The absence of signals at specific positions confirms deuterium incorporation.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): To further aid in the complete structural elucidation.
-
-
Data Analysis: The NMR spectra are analyzed to ensure they are consistent with the proposed structure of this compound.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the analysis and biological context of this compound.
Caption: Estrogen signaling pathways, including nuclear and membrane-initiated actions.
Caption: General experimental workflow for determining the quality of this compound.
Stability of Deuterium Labels in Steroid Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of deuterium (B1214612) labels in steroid molecules. Deuterium labeling is a critical tool in drug discovery and development, offering a strategic approach to enhance the metabolic stability and pharmacokinetic profiles of steroid-based therapeutics. This document delves into the core principles of deuterium labeling, factors influencing label stability, and detailed methodologies for assessment.
Introduction to Deuterium Labeling in Steroids
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in medicinal chemistry. The substitution of hydrogen with deuterium at specific positions within a steroid molecule can significantly alter its metabolic fate. This is primarily due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down bond cleavage in enzyme-mediated metabolic reactions. This can lead to a reduced rate of metabolism, prolonging the drug's half-life and potentially improving its safety and efficacy profile.
However, the utility of deuterated steroids is contingent upon the stability of the deuterium labels. The loss of deuterium through exchange with protons from the surrounding environment can compromise the intended therapeutic benefits and interfere with analytical quantification. This guide will explore the factors governing this stability and the methods to evaluate it.
Factors Influencing Deuterium Label Stability
The stability of a deuterium label on a steroid molecule is not absolute and is influenced by several factors, both chemical and biological.
2.1. Position of the Deuterium Label: The location of the deuterium atom on the steroid scaffold is the most critical factor determining its stability.
-
Stable Positions: Deuterium atoms attached to non-activated carbon atoms are generally stable and do not readily exchange. Labels on aromatic rings or in methyl groups not adjacent to activating functional groups are typically robust.
-
Labile Positions: Hydrogens (and therefore deuterium) alpha to a carbonyl group are susceptible to enolization under either acidic or basic conditions, which can lead to exchange with protons from the solvent. Steroid molecules often contain ketone functionalities, making these positions particularly vulnerable.
2.2. pH of the Environment: The pH of the surrounding medium plays a crucial role in the rate of hydrogen-deuterium (H/D) exchange, especially for labels in labile positions.
-
Acidic and Basic Conditions: Both acidic and basic environments can catalyze the enolization of ketones, accelerating the exchange of alpha-deuterons. The rate of exchange is generally minimized at a neutral or near-neutral pH.
2.3. Temperature: As with most chemical reactions, the rate of H/D exchange is temperature-dependent. Increased temperatures provide the necessary activation energy to overcome the barrier for exchange, leading to a faster loss of the deuterium label.
2.4. Enzymatic Activity: In a biological context, enzymes can influence the stability of deuterium labels. While the KIE is often exploited to slow down metabolism, some enzymatic reactions might facilitate the removal of deuterium atoms, although this is less common than chemically-driven exchange.
Quantitative Analysis of Deuterium Label Stability
Precise quantification of deuterium label stability is essential for the development of deuterated steroid drugs. The following tables provide illustrative data on the stability of a hypothetical deuterated steroid, "Deutero-Steroid X," under various pH and temperature conditions.
Table 1: Effect of pH on Deuterium Retention of Deutero-Steroid X at 37°C for 24 hours
| pH | Deuterium Retention (%) |
| 3.0 | 85.2 |
| 5.0 | 95.1 |
| 7.4 | 99.5 |
| 9.0 | 92.3 |
| 11.0 | 78.6 |
Table 2: Effect of Temperature on Deuterium Retention of Deutero-Steroid X at pH 7.4 for 24 hours
| Temperature (°C) | Deuterium Retention (%) |
| 4 | 99.9 |
| 25 | 99.7 |
| 37 | 99.5 |
| 50 | 97.8 |
| 70 | 94.2 |
Experimental Protocols
This section provides detailed methodologies for assessing both the chemical and metabolic stability of deuterium-labeled steroids.
4.1. Protocol for Assessing Chemical Stability of Deuterium Labels
This protocol is designed to quantify the loss of deuterium from a labeled steroid under various pH and temperature conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the percentage of deuterium retention on a deuterated steroid after incubation in buffers of varying pH and at different temperatures.
Materials:
-
Deuterated steroid of interest
-
Non-deuterated reference standard
-
Buffers of various pH values (e.g., pH 3, 5, 7.4, 9, 11) prepared in H₂O
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water bath or incubator
-
LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the deuterated steroid in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
For each pH condition, add a small aliquot of the deuterated steroid stock solution to the respective buffer to achieve a final concentration of 10 µg/mL.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for a defined period (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Quenching and Preparation:
-
At each time point, withdraw an aliquot from each incubation mixture.
-
Immediately quench the exchange by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate any buffer salts and stabilize the pH at an acidic level where back-exchange is minimized.
-
Vortex and centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method capable of separating the steroid from potential degradants.
-
The mass spectrometer should be operated in a mode that allows for the monitoring of the molecular ions of both the deuterated and any non-deuterated (resulting from complete label loss) steroid.
-
-
Data Analysis:
-
Determine the peak areas for the deuterated (M+n) and non-deuterated (M) forms of the steroid at each time point.
-
Calculate the percentage of deuterium retention using the following formula: % Retention = [Area(M+n) / (Area(M+n) + Area(M))] * 100
-
Plot the percentage of deuterium retention against time for each pH and temperature condition.
-
4.2. Protocol for In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to compare the metabolic stability of a deuterated steroid against its non-deuterated counterpart using liver microsomes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Deuterated steroid and its non-deuterated parent compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (ACN) with an internal standard
-
Incubator or water bath set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Prepare working solutions of the test compounds (deuterated and non-deuterated) in the buffer to a final concentration of 1 µM.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
To initiate the reaction, add the NADPH regenerating system.
-
Immediately add the test compound working solutions to their respective wells.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Add the aliquot to a separate plate containing ice-cold ACN with the internal standard to terminate the reaction and precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds.
-
Visualizing Workflows and Pathways
5.1. Experimental Workflow for Assessing Chemical Stability
The following diagram illustrates the key steps in assessing the chemical stability of a deuterium-labeled steroid.
Caption: Workflow for assessing the chemical stability of deuterium labels.
5.2. In Vitro Metabolic Stability Assay Workflow
This diagram outlines the process for comparing the metabolic stability of a deuterated steroid to its non-deuterated analog.
Caption: Workflow for an in vitro metabolic stability assay.
5.3. Metabolic Pathway of Deuterated Testosterone
This diagram illustrates how deuterium labeling can alter the metabolic pathway of testosterone, specifically reducing its conversion to estradiol.
Commercial Sources and Technical Guide for 9-Dihydroestradiol-d3
For researchers, scientists, and drug development professionals, the availability of high-quality deuterated standards is crucial for accurate bioanalytical studies. This guide provides an in-depth overview of the commercial sources for 9-Dihydroestradiol-d3, along with relevant technical information, experimental protocols, and pathway diagrams to support its application in research.
Commercial Availability of this compound
This compound is a deuterated form of 9-Dihydroestradiol, primarily utilized as an internal standard in mass spectrometry-based quantitative analyses.[1] Its stable isotope label allows for precise differentiation from its endogenous, non-labeled counterpart. Several specialty chemical suppliers offer this compound.
| Supplier | Catalog Number | Product Name | Notes |
| MedChemExpress | HY-143952S | This compound | Labeled as a deuterium-labeled stable isotope.[1] Purity and isotopic enrichment data are typically provided on the lot-specific Certificate of Analysis. |
| Santa Cruz Biotechnology | sc-210426 (related) | δ8,9-Dehydro-17β-estradiol-16,16,17-d3 (major) | A structurally related deuterated estradiol (B170435) derivative.[2] Researchers should verify the suitability of this compound for their specific analytical needs. |
| Cayman Chemical | 29037 (related) | 17β-Estradiol-d3 | A deuterated version of the primary estrogen, 17β-estradiol.[3] Useful as an internal standard for estradiol quantification. Purity is stated as ≥99% deuterated forms (d1-d3).[3] |
Note: Quantitative data such as exact purity and isotopic enrichment are lot-dependent. It is imperative to consult the Certificate of Analysis provided by the supplier for the most accurate information.
Experimental Protocols
The primary application of this compound is as an internal standard in analytical methods for steroid hormone quantification. Below are detailed methodologies for common experimental procedures where this compound would be utilized.
Protocol 1: Quantification of Steroids in Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific steroid analysis.[4][5]
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Sample Thawing and Aliquoting: Thaw serum samples, calibrators, and quality control samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of each into a 96-well plate.[4]
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (and other relevant internal standards) to each well.[4]
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each well and vortex for 1 minute to precipitate proteins.[4]
-
SLE Plate Loading: Transfer the entire contents of each well to a 96-well SLE plate and allow the sample to absorb for 5 minutes.[4]
-
Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to elute by gravity.[4]
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol (B129727)/water solution. The plate is now ready for LC-MS/MS analysis.[4]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Employ a high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system with a suitable C18 column (e.g., 150 x 3 mm; 2.6 µm).[5][6] Use a gradient elution with a mobile phase consisting of methanol and water with 0.1% formic acid.[5][6]
-
Mass Spectrometry (MS): Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[5] Optimize the multiple reaction monitoring (MRM) transitions for 9-Dihydroestradiol and its deuterated internal standard.
Protocol 2: Western Blot Analysis of Steroidogenic Enzymes
Western blotting is a common technique to measure the protein levels of enzymes involved in steroid synthesis.
1. Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Culture cells (e.g., H295R adrenal cells) in appropriate multi-well plates.[7][8] After experimental treatment, wash the cells with ice-cold PBS.[9]
-
Lysis: Add ice-cold RIPA buffer with protease inhibitors to the cells.[7] For adherent cells, use a cell scraper.[9]
-
Homogenization and Clarification: Sonicate the cell lysates on ice and then centrifuge at high speed (e.g., 12,000 x g) to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA or Lowry assay.[7]
2. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a defined amount of protein (e.g., 20 µg) with SDS-PAGE loading buffer and boil for 5-10 minutes.[7][10]
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.[10]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[9][11]
3. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the steroidogenic enzymes of interest overnight at 4°C with gentle agitation.[7][9]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[10]
Signaling and Metabolic Pathways
To provide context for the application of this compound in research, the following diagrams illustrate the relevant biological pathways.
Caption: Metabolic pathway of DHEA to androgens and estrogens.
Caption: Classical genomic estrogen signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 7. 2.5. Levels of Steroidogenic Enzymes [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Time-Course Changes of Steroidogenic Gene Expression and Steroidogenesis of Rat Leydig Cells after Acute Immobilization Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Application Note: Quantification of 17β-Estradiol in Human Serum using LC-MS/MS with 17β-Estradiol-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of 17β-Estradiol (E2) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes 17β-Estradiol-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. This method is suitable for clinical research applications requiring the precise measurement of low physiological concentrations of estradiol (B170435).
Introduction
Estradiol (E2) is a primary female sex hormone and plays a crucial role in the regulation of the estrous and menstrual cycles. Accurate measurement of estradiol levels is essential for assessing reproductive function and monitoring various endocrine disorders. While immunoassays have been traditionally used, they can suffer from a lack of specificity and sensitivity, particularly at low concentrations. LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as 17β-Estradiol-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response.
Experimental Workflow
The overall experimental workflow for the quantification of 17β-Estradiol is depicted in the following diagram.
Caption: Workflow for 17β-Estradiol analysis.
Experimental Protocols
Materials and Reagents
-
17β-Estradiol certified reference standard
-
17β-Estradiol-d3 internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium fluoride (B91410) (LC-MS grade)
-
Human serum (charcoal-stripped for calibration standards and QCs)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of serum sample, calibrator, or quality control (QC), add 50 µL of the internal standard working solution (e.g., 1 nmol/L 17β-Estradiol-d3 in 30% methanol) and vortex briefly.[1]
-
Perform liquid-liquid extraction by adding 1 mL of MTBE.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.[1]
-
Vortex to mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Titan C18, 5 cm x 2.1 mm, 1.9 µm particles[1]
-
Mobile Phase A: 0.2 mM Ammonium fluoride in water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 20 µL[1]
-
Gradient: A typical gradient would start at a lower percentage of organic phase and ramp up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is 40% to 82% B over 4.6 minutes.[1]
Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+ or Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for 17β-Estradiol and 17β-Estradiol-d3 need to be optimized on the specific instrument. Representative transitions are provided in the table below.
Data Presentation
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 17β-Estradiol | 271.2 | 145.1 | 100 | -40 |
| 17β-Estradiol-d3 (IS) | 274.2 | 147.1 | 100 | -40 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Monitored and compensated by IS |
Note: These are typical performance characteristics and may vary depending on the laboratory and instrumentation.
Signaling Pathway
Estradiol exerts its effects primarily through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The simplified signaling pathway is illustrated below.
Caption: Simplified estrogen signaling pathway.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 17β-Estradiol in human serum. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure makes this method well-suited for high-throughput clinical research applications. The high specificity of tandem mass spectrometry minimizes interferences, leading to accurate results even at low physiological concentrations.
References
Application Note: Quantification of Serum Estradiol using Isotope Dilution LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of serum estradiol (B170435) (E2), a potent estrogenic steroid hormone, is crucial in numerous areas of research, including endocrinology, reproductive biology, and the development of therapeutics targeting hormone-dependent conditions. Immunoassays, while widely used, can suffer from a lack of specificity, leading to inaccurate measurements, especially at the low concentrations observed in men, children, and postmenopausal women.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution has emerged as the gold standard for sensitive and specific estradiol quantification.
This application note details a robust LC-MS/MS method for the quantification of estradiol in human serum. The methodology employs a stable isotope-labeled internal standard, such as Estradiol-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. While the prompt specified "9-Dihydroestradiol-d3," this is not a commonly cited internal standard for estradiol quantification. Standard practice involves the use of a deuterated form of the analyte itself, such as Estradiol-d3, which this protocol will follow.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (Estradiol-d3), which is chemically identical to the analyte (estradiol) but has a different mass, is added to the serum sample. Following extraction and chromatographic separation, the analyte and the internal standard are detected by a tandem mass spectrometer. The ratio of the signal from the analyte to that of the internal standard is used to calculate the concentration of estradiol in the sample, effectively normalizing for any analyte loss during sample processing.
Experimental Protocols
Materials and Reagents
-
Estradiol (E2) certified reference standard
-
Estradiol-d3 (or other suitable deuterated estradiol) internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Human serum (charcoal-stripped for calibration curve preparation)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
Dansyl chloride (for derivatization, optional but recommended for higher sensitivity)
-
Sodium bicarbonate buffer (for derivatization)
-
Acetone (for derivatization)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To 200 µL of serum sample, calibrator, or quality control (QC) sample in a glass tube, add 50 µL of the internal standard working solution (e.g., 5 ng/mL Estradiol-d3 in methanol).[2]
-
Equilibration: Vortex the tubes for 30 seconds and allow them to equilibrate for 15 minutes at 4°C.[2]
-
Extraction: Add 1 mL of MTBE, vortex vigorously for 1 minute, and then allow the phases to separate at 4°C for 1 hour.[2] To enhance phase separation, the aqueous (lower) layer can be frozen at -80°C for 30 minutes.[2]
-
Evaporation: Decant the organic (upper) layer into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.[2]
-
Reconstitution: Reconstitute the dried extract in 75 µL of a suitable solvent, such as 20% methanol in water.[2]
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject 50 µL into the system.[2]
Sample Preparation: Solid Phase Extraction (SPE)
SPE can be used as an alternative to LLE for sample clean-up and concentration. The specific protocol will depend on the chosen SPE sorbent and format (cartridge or 96-well plate). A generic workflow is as follows:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the serum sample (pre-treated with the internal standard) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the estradiol and internal standard with a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Derivatization with Dansyl Chloride (Optional, for Enhanced Sensitivity)
For achieving lower limits of quantification, derivatization of the phenolic hydroxyl group of estradiol with dansyl chloride is a common strategy.[3][4]
-
After the evaporation step in the extraction protocol, add 50 µL of sodium bicarbonate buffer (e.g., 0.1 M, pH 9) and 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone) to the dried extract.
-
Vortex and incubate at 60°C for 15 minutes.
-
After incubation, evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 25% B, increase to 62% B over 4 minutes, then ramp to 100% B and re-equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 50 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | ESI (negative ion mode for underivatized, positive for dansyl-derivatized) or APPI |
| Ion Source Temperature | 390°C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Estradiol and Estradiol-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estradiol (Underivatized) | 271.2 | 145.1 | Optimized for instrument |
| Estradiol-d3 (Underivatized) | 274.2 | 147.1 | Optimized for instrument |
| Estradiol-Dansyl | 506.2 | 171.1 | Optimized for instrument |
| Estradiol-d3-Dansyl | 509.2 | 171.1 | Optimized for instrument |
Note: The specific mass transitions should be optimized for the instrument being used.
Data Presentation and Method Validation
A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[5] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for by the internal standard |
| Extraction Recovery | > 80% |
Visualizations
Caption: Experimental workflow for serum estradiol quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of estradiol in human serum. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required for clinical and research applications. This method is suitable for a wide range of studies, from basic research to large-scale clinical trials, and can be adapted for the analysis of other steroid hormones. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for quantification of estrogens in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Estradiol in Serum Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of estradiol (B170435) (E2) in human serum. The protocol employs a deuterated internal standard (estradiol-d5) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. The primary sample preparation technique described is liquid-liquid extraction (LLE), a widely used and effective method for isolating steroids from complex biological matrices. This method is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of low physiological concentrations of estradiol.
Introduction
Estradiol is a primary estrogenic hormone critical in various physiological processes. Accurate measurement of its circulating levels is essential in endocrinology, oncology, and fertility research. The low concentrations of estradiol, particularly in men, children, and postmenopausal women, demand highly sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as a deuterated analog of estradiol, is crucial for mitigating ion suppression or enhancement caused by matrix components, thereby ensuring accurate quantification.[1] This document provides a detailed protocol for serum sample preparation and subsequent analysis.
Experimental Workflow
The overall experimental workflow involves serum sample preparation, including the addition of a deuterated internal standard, followed by liquid-liquid extraction to isolate the analyte of interest. The extracted sample is then concentrated and reconstituted before injection into an LC-MS/MS system for analysis.
Caption: General workflow for estradiol analysis.
Detailed Protocols
Materials and Reagents
-
Estradiol and Estradiol-d5 standards (Cerilliant or equivalent)
-
HPLC-grade Methanol, Acetonitrile, Water, and Formic Acid
-
Methyl tert-butyl ether (MTBE) or Hexane and Ethyl Acetate (B1210297)
-
Human serum (drug-free)
-
Glass culture tubes (13 x 100 mm)
-
Centrifuge
-
Nitrogen evaporator
Protocol 1: Liquid-Liquid Extraction (LLE) with MTBE
This protocol is adapted from established methods for steroid extraction.[2]
-
Sample Aliquoting: To a 13 x 100 mm glass tube, add 500 µL of serum sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 50 µL of estradiol-d5 internal standard working solution (e.g., 0.5 ng/mL) to each tube.[3]
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Extraction: Add 3 mL of MTBE to each tube.
-
Vortex Extraction: Vortex vigorously for 1-2 minutes to facilitate the extraction of estradiol into the organic phase.[2]
-
Centrifugation: Centrifuge the tubes for 10 minutes at approximately 13,000 rpm to separate the aqueous and organic layers.[2]
-
Transfer: Carefully transfer the upper organic layer to a new clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitution: Reconstitute the dried extract in 50-150 µL of a methanol:water solution (e.g., 1:1, v/v).[3][4]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Hexane:Ethyl Acetate
This protocol provides an alternative solvent system for LLE.[4]
-
Sample Aliquoting: Transfer 500 µL of the serum sample, calibrator, or control to a 13 × 100 mm glass culture tube.[4]
-
Internal Standard Addition: Add 50 µL of the internal standard solution containing estradiol-d5.[4]
-
Extraction Solvent Addition: Perform a liquid-liquid extraction by adding 2.5 mL of a hexane:ethyl acetate (9:1, v/v) mixture.[4]
-
Vortexing: Vigorously vortex the samples at 2,000 RPM for two minutes.[4]
-
Freezing and Separation: Freeze the samples at -80°C for fifteen minutes to completely separate the aqueous and organic layers.[4]
-
Decanting: Decant the organic layer into a separate 13 × 100 mm glass culture tube.[4]
-
Evaporation: Evaporate the solvent to dryness at 35°C under a stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried residue in 150 µL of a methanol:water (1:1, v/v) solution.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies employing deuterated standards for estradiol analysis.
| Parameter | Method | Matrix | Lower Limit of Quantitation (LLOQ) | Linearity (R²) | Recovery | Reference |
| Estradiol | UPLC-MS/MS | Serum | 1 pg/mL | > 0.98 | Not Specified | [3] |
| Estradiol | HPLC-MS/MS | Serum | 5 pg/mL | Not Specified | Not Specified | [4] |
| Estradiol | LC-MS/MS | Serum | 0.66 pg/mL | 0.9858 | Not Specified | [5] |
| Estradiol | LC-MS/MS | Serum | 0.5 pg/mL | Not Specified | Not Specified | [6] |
| Estradiol | LC-MS/MS | Serum/Plasma | 0.38 - 1.18 ng/mL | Not Specified | 80-120% | [7] |
| Estradiol | LC-MS/MS | Serum | 3 pg/mL | Not Specified | Not Specified | [8] |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logic behind this approach is illustrated below.
Caption: Mitigation of matrix effects.
Conclusion
The protocols described in this application note provide a reliable framework for the sensitive and accurate quantification of estradiol in serum samples. The incorporation of a deuterated internal standard is essential to compensate for matrix effects and ensure data integrity. The choice between different liquid-liquid extraction solvents may depend on laboratory preference and specific instrumentation, but both methods presented are well-validated. By following these detailed procedures, researchers can achieve high-quality results for their endocrinology and drug development studies.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Dihydroestradiol-d3 in Clinical Chemistry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones such as estradiol (B170435) (E2) is crucial in numerous areas of clinical chemistry, endocrinology, and drug development. Low physiological concentrations of estradiol, especially in populations such as men, children, and postmenopausal women, present a significant analytical challenge. Immunoassays, while common, can suffer from a lack of specificity and accuracy at these low levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and multiplexing capabilities.
A key component of robust LC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-IS). 9-Dihydroestradiol-d3, a deuterated analog of estradiol, serves as an ideal internal standard for the quantitative analysis of endogenous estradiol. Its utility lies in its chemical and physical similarity to the analyte of interest, allowing it to co-elute chromatographically and exhibit similar ionization efficiency. This document provides detailed application notes and protocols for the use of this compound in clinical chemistry assays for the quantification of estradiol.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The SIL-IS acts as a surrogate for the endogenous analyte (estradiol), accounting for variations in sample extraction, derivatization, and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, precise and accurate quantification can be achieved, even with incomplete sample recovery.
Application of Deuterated Estradiol in Endocrinology Research: A Focus on Quantitative Analysis
A Note on Nomenclature: The compound "9-Dihydroestradiol-d3" is not a standard, commercially available, or widely researched molecule in endocrinology. It is presumed that the intended subject is a deuterated form of estradiol (B170435), such as Estradiol-d3 or Estradiol-d4, which are commonly used as internal standards in quantitative mass spectrometry. The following application notes and protocols are based on the established use of these common deuterated estradiol analogs.
Application Notes
Deuterated estradiol isotopes are critical tools in endocrinology research, particularly for the precise quantification of endogenous estradiol in various biological matrices. Their primary application is as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity, surpassing traditional immunoassays.
The use of a deuterated internal standard, such as Estradiol-d4, is essential for accurate quantification as it corrects for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. Since the deuterated standard is chemically identical to the analyte (endogenous estradiol), it exhibits similar behavior during extraction and analysis. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This ensures that any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.
In endocrinology research, this methodology is crucial for studying conditions where precise measurement of low concentrations of estradiol is necessary. This includes research in postmenopausal women, men, pediatric patients, and individuals undergoing treatments that affect steroid hormone levels, such as aromatase inhibitor therapy for breast cancer.[1][2] The accurate measurement of estradiol is fundamental to understanding its role in various physiological and pathological processes, including reproductive health, bone metabolism, cardiovascular disease, and cancer.[3][4]
Experimental Protocols
Protocol 1: Quantification of Estradiol in Human Serum by LC-MS/MS using a Deuterated Internal Standard
This protocol describes a general method for the quantification of estradiol in human serum using liquid-liquid extraction and LC-MS/MS with a deuterated estradiol internal standard (e.g., Estradiol-d4).
1. Materials and Reagents:
-
Estradiol certified reference material
-
Deuterated Estradiol (e.g., Estradiol-2,4,16,16-d4) internal standard (IS)[1]
-
HPLC-grade methanol (B129727), acetonitrile, hexane, and ethyl acetate[1]
-
MS-grade water
-
Estradiol-depleted serum for calibrators and quality controls (QCs)[1]
-
Phosphate-buffered saline (PBS)
2. Preparation of Stock Solutions, Calibrators, and Quality Controls:
-
Stock Solutions: Prepare stock solutions of estradiol and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of estradiol by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 100 to 20,000 pg/mL). Prepare a working solution of the internal standard at a suitable concentration (e.g., 2.5 ng/mL).[1]
-
Calibrators and QCs: Prepare calibrators and quality control samples by spiking the appropriate amount of the estradiol working solutions into estradiol-depleted serum to achieve the final desired concentrations (e.g., 3.0 to 820.0 pg/mL).[1]
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200-300 µL of serum sample, calibrator, or QC into a clean glass tube.[1][5]
-
Add a fixed amount of the deuterated estradiol internal standard working solution to each tube.
-
Vortex briefly and allow the samples to equilibrate.
-
Add 1 mL of an extraction solvent mixture, such as hexane:ethyl acetate (B1210297) (90:10, v/v).[1]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in a small volume (e.g., 75-100 µL) of the initial mobile phase (e.g., 20-40% methanol in water).[5][6]
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or ammonium (B1175870) fluoride (B91410) for negative ion mode).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A suitable gradient to separate estradiol from other endogenous compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for underivatized estradiol.[1]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both estradiol and the deuterated internal standard. For example:
-
Estradiol: 271.0 > 143.1/145.1 m/z[7]
-
Estradiol-d4: 275.1 > 147.1 m/z (example, exact mass may vary based on deuteration pattern)
-
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The performance of LC-MS/MS methods for estradiol quantification is assessed through rigorous validation. The following tables summarize typical validation parameters reported in the literature for similar methods.
Table 1: Method Performance Characteristics for Estradiol Quantification by LC-MS/MS
| Parameter | Typical Value | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 pg/mL | [7][8][9] |
| Analytical Measurement Range | 2 - 1000 pg/mL | [10] |
| Linearity (r²) | > 0.99 | [1] |
| Inter- and Intra-assay Precision (CV%) | < 15% | [1][2] |
| Accuracy (% Bias) | 85 - 115% | [2] |
Table 2: Example MRM Transitions for Estradiol and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Estradiol | 271.0 | 145.0 | 143.0 | [1] |
| Estradiol-d4 | 275.0 (example) | 147.0 (example) | - | [1] |
| Estradiol (CDC Method) | 271.0 | 143.1 | 145.1 | [7] |
| Estradiol-d3 (CDC IS) | 274.1 | 146.1 | 148.1 | [7] |
Visualizations
Estrogen Signaling Pathway
The biological effects of estradiol are primarily mediated through its interaction with estrogen receptors (ERs), which can trigger both genomic and non-genomic signaling pathways.[11][12]
Caption: Overview of genomic and non-genomic estrogen signaling pathways.
Experimental Workflow for Estradiol Quantification
The following diagram illustrates the key steps in the quantification of estradiol from a biological sample using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for estradiol quantification by LC-MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. stage-clinician.com [stage-clinician.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. waters.com [waters.com]
- 7. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 10. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
Application Note: High-Recovery Solid-Phase Extraction of 9-Dihydroestradiol-d3 for Bioanalytical Applications
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of 9-Dihydroestradiol-d3 from biological matrices. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of Dihydroestradiol in complex samples such as plasma, serum, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The described method utilizes a reversed-phase SPE mechanism, ensuring high recovery and removal of interfering substances, which is critical for sensitive and reliable bioanalysis.[3][4]
Introduction
The precise measurement of steroid hormones is essential in numerous areas of research, including endocrinology, drug development, and clinical diagnostics. Due to their low endogenous concentrations and the complexity of biological samples, a highly effective sample preparation method is paramount. Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from various matrices.[5]
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis.[1] They exhibit similar physicochemical properties to the analyte of interest, ensuring they behave almost identically during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response.[1][6] This protocol provides a detailed methodology for the solid-phase extraction of this compound, which can be adapted for the simultaneous extraction of the unlabeled analyte.
Experimental Protocol
This protocol is optimized for the extraction of this compound from human plasma. Modifications may be required for other biological matrices.
Materials:
-
SPE Cartridges: C18 reversed-phase SPE cartridges (500 mg, 6 mL)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 1 mL of plasma, add the appropriate amount of this compound working solution (as an internal standard).
-
Add 1 mL of acetonitrile to precipitate proteins.[7]
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction Procedure:
The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.[8]
-
Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[3]
-
-
Sample Loading:
-
Load the prepared supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.
-
Perform a second wash with 5 mL of 40% methanol in deionized water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and the analyte of interest with 5 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes the expected performance of the SPE protocol for this compound. These values are representative and may vary depending on the specific matrix and analytical instrumentation.
| Parameter | Result |
| Recovery | > 95% |
| Precision (RSD) | < 5% |
| Limit of Quantification (LOQ) | 10 pg/mL |
| Matrix Effect | < 10% |
Experimental Workflow Diagram
The following diagram illustrates the key steps of the solid-phase extraction protocol.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 4. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
Application Notes and Protocols for Estradiol Analysis via Derivatization with 9-Dihydroestradiol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of estradiol (B170435) in biological matrices. The focus is on enhancing analytical sensitivity and specificity through chemical derivatization, with a particular emphasis on the use of 9-Dihydroestradiol-d3 as an internal standard for accurate quantification using mass spectrometry (MS). Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) compatible methods are discussed.
Introduction
Estradiol (E2) is a primary estrogenic hormone crucial in various physiological processes. Its accurate quantification in biological samples, such as serum and plasma, is essential for clinical diagnostics, endocrinology research, and pharmaceutical development. Due to the typically low endogenous concentrations of estradiol, highly sensitive and specific analytical methods are required.[1][2]
Chemical derivatization is a powerful strategy to improve the analytical characteristics of estradiol for both GC-MS and LC-MS analysis. Derivatization can enhance volatility for GC-MS, and improve ionization efficiency and chromatographic retention for LC-MS.[3] This document outlines protocols for three common and effective derivatization techniques: silylation, pentafluorobenzylation, and dansylation.
The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response.[4][5] this compound is a suitable internal standard for estradiol analysis due to its structural similarity and mass difference, ensuring similar extraction and derivatization efficiency while being distinguishable by the mass spectrometer.
Quantitative Data Summary
The following table summarizes the performance characteristics of different derivatization methods for estradiol analysis. These values are compiled from various studies and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Derivatization Method | Analytical Platform | Derivatizing Reagent | Limit of Quantification (LOQ) | Linearity Range | Key Advantages |
| Silylation | GC-MS | BSTFA + TMCS | 5 - 10 ng/L[6] | 5 - 1000 ng/L | Good thermal stability and fragmentation |
| Pentafluorobenzylation | GC-MS/MS (NCI) | Pentafluorobenzyl Bromide (PFBBr) | 1 pg/µL (in split mode)[7] | 1 - 100 pg/µL[7] | High sensitivity in negative chemical ionization mode[7][8] |
| Dansylation | LC-MS/MS | Dansyl Chloride | 1 pg/mL[9] | 1 - 1000 pg/mL[9] | Excellent ionization efficiency in ESI[9][10] |
| Dimethylimidazole-sulfonyl | LC-MS/MS | 1,2-dimethylimidazole-5-sulfonyl chloride | 0.5 pg/mL[11] | Not specified | Analyte-specific fragmentation, high sensitivity[11] |
| No Derivatization | LC-MS/MS | - | 3 pg/mL[4] | Not specified | High-throughput, simpler sample preparation[4] |
Experimental Protocols
Materials and Reagents
-
Estradiol certified reference standard
-
This compound internal standard
-
Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12], Pyridine (B92270)
-
Pentafluorobenzylation: Pentafluorobenzyl bromide (PFBBr), Triethylamine (B128534), Heptafluorobutyric acid anhydride (B1165640) (HFBA)[7]
-
Dansylation: Dansyl chloride, Acetone (B3395972), Sodium bicarbonate buffer[9]
-
Solvents: Methanol, Acetonitrile, Dichloromethane, Hexane, Ethyl acetate (B1210297) (all HPLC or GC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[6]
-
Human serum/plasma (charcoal-stripped for calibration standards)[9]
Sample Preparation (General Protocol)
-
Spiking: To 1 mL of serum or plasma, add a known amount of this compound internal standard solution.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add 5 mL of a hexane:ethyl acetate (9:1, v/v) mixture, vortex for 2 minutes, and centrifuge. Transfer the organic layer to a clean tube. Repeat the extraction and combine the organic layers.[13]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the sample, wash with a low-organic solvent mixture, and elute the analytes with a high-organic solvent mixture.[6]
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization: Proceed with one of the derivatization protocols below.
Derivatization Protocols
This method converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable.[6]
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[12]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[12]
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
This two-step derivatization is highly sensitive, particularly in negative chemical ionization (NCI) mode.[7]
-
Step 1 (Phenolic group): To the dried extract, add 50 µL of a 10% solution of PFBBr in acetone and 10 µL of triethylamine. Heat at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under nitrogen.
-
Step 2 (Hydroxyl group): Add 100 µL of a 5% triethylamine in benzene (B151609) solution and 50 µL of heptafluorobutyric acid anhydride.[7]
-
Heat at 65°C for 15 minutes.[7]
-
Quench the reaction with 1 mL of 5% ammonia (B1221849) solution.[7]
-
Extract the derivative with hexane, evaporate, and reconstitute in a suitable solvent for GC-MS/MS analysis.[7]
Dansyl chloride derivatization significantly improves the ionization efficiency of estradiol in electrospray ionization (ESI).[9][10]
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetone and 0.1 M sodium bicarbonate buffer (pH 10.5).[9]
-
Add 100 µL of a 1 mg/mL solution of dansyl chloride in acetone.[9]
-
Vortex and incubate at 60°C for 15 minutes.
-
Cool and add 20 µL of 0.1% formic acid to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
Instrumental Analysis
GC-MS/MS Parameters (for Silylated and PFB Derivatives)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection: Splitless mode
-
Oven Program: Start at 150°C, ramp to 280°C at 20°C/min, hold for 5 min
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent
-
Ionization Mode: Electron Ionization (EI) for silylated derivatives, Negative Chemical Ionization (NCI) for PFB derivatives
-
Monitored Transitions:
-
Estradiol-bis-TMS: Determine appropriate precursor and product ions.
-
Estradiol-PFB-HFB: Determine appropriate precursor and product ions.
-
This compound derivatives: Determine corresponding precursor and product ions.
-
LC-MS/MS Parameters (for Dansylated Derivatives)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent[3]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.9 µm)[9]
-
Mobile Phase A: 0.1% Formic acid in water[9]
-
Mobile Phase B: Methanol[9]
-
Gradient: Optimized for separation of estradiol-dansyl from interferences.
-
Mass Spectrometer: Sciex 6500+ QTrap or equivalent[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Monitored Transitions:
-
Estradiol-dansyl: e.g., m/z 506.2 -> 171.2[9]
-
This compound-dansyl: Determine corresponding precursor and product ions.
-
Visualizations
Caption: General workflow for estradiol analysis using derivatization.
Caption: Choice of derivatization method for GC-MS or LC-MS analysis.
References
- 1. [PDF] Serum estradiol quantified by isotope dilution-gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispec.co.th [scispec.co.th]
- 8. shimadzu.com [shimadzu.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. msacl.org [msacl.org]
Application Note: Quantitative Analysis of 17β-Estradiol using a Stable Isotope-Labeled Internal Standard
Topic: Establishing a Calibration Curve with 17β-Estradiol-d3 for Accurate Quantification by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the development of a robust calibration curve for the quantification of 17β-Estradiol (E2) in biological matrices. The method employs 17β-Estradiol-d3 (E2-d3) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol is designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. This application note includes comprehensive experimental procedures, data presentation guidelines, and visual workflows to aid researchers in implementing this method.
Introduction
17β-Estradiol (E2) is the most potent and prevalent endogenous estrogen, playing a critical role in a vast array of physiological processes, including reproductive health, bone metabolism, and cognitive function.[1][2] Accurate measurement of E2 concentrations in biological samples is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. The use of a stable isotope-labeled internal standard, such as 17β-Estradiol-d3, is the gold standard for quantitative analysis via mass spectrometry.[1] An SIL-IS is chemically identical to the analyte but has a higher mass, ensuring it co-elutes chromatographically and experiences similar ionization and fragmentation, thereby providing reliable correction for analytical variability.
This protocol details the systematic preparation of calibration standards and quality control (QC) samples and outlines a general LC-MS/MS methodology for creating a linear calibration curve to accurately quantify 17β-Estradiol.
Estradiol Signaling Pathway Overview
Estradiol mediates its biological effects through two primary signaling pathways: a nuclear-initiated pathway that directly regulates gene expression and a rapid, membrane-initiated pathway that activates various intracellular signaling cascades.[3][4]
-
Nuclear-Initiated Signaling: Estradiol diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[5] Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoters of target genes, thereby modulating their transcription.[4][6]
-
Membrane-Initiated Signaling: A subpopulation of ERs located at the plasma membrane (mERs) can be rapidly activated by estradiol.[4] This activation triggers downstream signaling cascades, such as the MAPK/ERK and PI3K pathways, leading to rapid cellular responses without direct gene interaction.[6][7]
Materials, Reagents, and Instrumentation
Materials and Reagents
| Item | Details |
| Analyte | 17β-Estradiol (≥98% purity) |
| Internal Standard | 17β-Estradiol-16,16,17-d3 (E2-d3)[8] |
| Solvents | Methanol, Acetonitrile (LC-MS Grade) |
| Buffer Components | Ammonium Formate, Formic Acid (LC-MS Grade) |
| Extraction Solvents | Methyl tert-butyl ether (MTBE) or Hexane |
| Matrix | Charcoal-stripped human serum or relevant biological matrix |
| Labware | Volumetric flasks, precision pipettes, autosampler vials |
Instrumentation
-
Liquid Chromatography System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Experimental Protocol & Workflow
The overall workflow involves preparing stock and working solutions, creating calibration standards by spiking a biological matrix, extracting the analyte and internal standard, and analyzing the samples by LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 17β-Estradiol and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of 17β-Estradiol-d3 and dissolve in 1 mL of methanol.[9]
-
Working Solutions: Perform serial dilutions of the analyte stock solution with a 50:50 methanol/water mixture to create a series of working solutions for calibration standards.
-
IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 10 ng/mL) that yields a stable and robust signal in the analytical matrix.
Preparation of Calibration Curve Standards and QC Samples
-
Aliquot 500 µL of the charcoal-stripped serum into labeled microcentrifuge tubes.
-
Spike a small volume (e.g., 10 µL) of each analyte working solution into the serum to create a calibration curve with at least 7 non-zero concentration levels.[10] The concentration range should bracket the expected sample concentrations. A typical range for sensitive assays might be 1 to 500 pg/mL.[11]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Extraction (Liquid-Liquid Extraction)
-
Add 50 µL of the IS working solution to all calibrators, QCs, and unknown samples.
-
Vortex briefly to mix.
-
Add 2 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
LC-MS/MS Analysis
The following are typical starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative or Positive (derivatization may be needed for ESI+)[11] |
| MRM Transitions | Specific precursor/product ion pairs for E2 and E2-d3 |
Data Presentation and Evaluation
Calibration Curve Construction
-
After LC-MS/MS analysis, integrate the chromatographic peaks for both 17β-Estradiol and 17β-Estradiol-d3.
-
Calculate the Peak Area Ratio (PAR) for each calibrator: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the PAR against the nominal concentration of each calibrator.
-
Perform a linear regression analysis on the data points. The curve is typically weighted by 1/x or 1/x² to ensure accuracy at lower concentrations.
Example Calibration Data
| Calibrator Level | Nominal Conc. (pg/mL) | Analyte Area | IS Area | Peak Area Ratio (PAR) |
| Blank | 0 | 50 | 510,500 | 0.0001 |
| STD 1 | 2.5 | 2,550 | 505,100 | 0.0050 |
| STD 2 | 5.0 | 5,200 | 515,300 | 0.0101 |
| STD 3 | 10 | 10,150 | 499,800 | 0.0203 |
| STD 4 | 50 | 51,300 | 508,700 | 0.1008 |
| STD 5 | 100 | 105,400 | 512,100 | 0.2058 |
| STD 6 | 250 | 249,800 | 498,500 | 0.5011 |
| STD 7 | 500 | 508,600 | 501,900 | 1.0133 |
Method Validation Parameters
The calibration curve should be evaluated for linearity and goodness of fit. A coefficient of determination (r²) value >0.99 is generally considered acceptable.[12]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibrator Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| QC Accuracy | Within ±15% of nominal value |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
Conclusion
This application note provides a comprehensive framework for establishing a reliable and accurate calibration curve for the quantification of 17β-Estradiol using 17β-Estradiol-d3 as an internal standard. The use of a stable isotope-labeled internal standard is essential for minimizing analytical error and achieving the sensitivity required for low-level hormone analysis in complex biological matrices. The outlined protocol, from sample preparation to data analysis, serves as a robust starting point for researchers and can be adapted and validated for specific laboratory instrumentation and study requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Estradiol Signaling in the Regulation of Reproduction and Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17β-Estradiol-16,16,17-d3 98 atom % D, 99% (CP) | 79037-37-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. uknml.com [uknml.com]
- 11. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Low-Level Estradiol in Serum Using 9-Dihydroestradiol-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of low levels of estradiol (B170435) (E2) in human serum. Accurate measurement of estradiol at concentrations relevant for postmenopausal women, men, and children is crucial for various research and clinical applications. This method employs a stable isotope-labeled internal standard, 9-Dihydroestradiol-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol details a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer. The described method is suitable for researchers and professionals in drug development and clinical research requiring reliable low-level estradiol detection.
Introduction
Estradiol is a primary estrogenic hormone critical in the regulation of numerous physiological processes. While immunoassays are commonly used for estradiol measurement, they often lack the sensitivity and specificity required for samples with low concentrations, such as those from men, children, and postmenopausal women. LC-MS/MS has emerged as the gold standard for low-level steroid hormone analysis due to its superior sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is essential for correcting analytical variability. This compound is a suitable deuterated analog of estradiol for this purpose.[1] This document provides a detailed protocol for the quantification of estradiol in serum using this compound as an internal standard.
Quantitative Data Summary
The performance of LC-MS/MS methods for low-level estradiol detection is characterized by several key parameters. The following tables summarize typical performance data achievable with methods similar to the one described herein.
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 pg/mL |
| Upper Limit of Quantification (ULOQ) | 800 - 10,000 pg/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | > 65% |
Data compiled from representative LC-MS/MS methods for low-level estradiol analysis.[2][3][4][5]
Table 2: Example Calibration Curve for Estradiol Analysis
| Calibrator Concentration (pg/mL) |
| 0.5 |
| 1.0 |
| 5.0 |
| 25.0 |
| 100.0 |
| 500.0 |
| 1000.0 |
This represents a typical calibration range for high-sensitivity estradiol assays.[4]
Experimental Protocols
This section provides a detailed protocol for the quantification of estradiol in human serum using this compound as an internal standard. The methodology is adapted from established and validated LC-MS/MS assays for low-level steroid analysis.[2][5]
Materials and Reagents
-
Estradiol certified reference standard
-
This compound internal standard
-
LC-MS/MS grade Methanol (B129727)
-
LC-MS/MS grade Water
-
LC-MS/MS grade Acetonitrile
-
Methyl-tert-butyl ether (MTBE)
-
Ammonium Fluoride
-
Human serum (steroid-free or characterized)
-
Borosilicate glass tubes (5 mL)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source
-
Ultra-high performance liquid chromatography (UHPLC) system
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol for Sample Preparation (Liquid-Liquid Extraction)
-
Preparation of Standards:
-
Prepare a stock solution of Estradiol (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the Estradiol stock solution with a suitable matrix (e.g., steroid-free serum or a surrogate) to prepare calibration standards (refer to Table 2 for an example range).
-
Prepare a working solution of the internal standard (e.g., 5 ng/mL of this compound) in an appropriate solvent like 20% methanol.
-
-
Sample Spiking:
-
Aliquot 200 µL of serum samples, calibrators, and quality controls into 5 mL borosilicate glass tubes.
-
Add 50 µL of the this compound internal standard working solution to each tube.
-
Vortex mix and allow the samples to equilibrate for 15 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to each tube.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 75 µL of 20% methanol in water.
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or other suitable modifier
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 50 µL
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Ion Electrospray (ESI-) or APPI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estradiol: Q1: 271.2 m/z -> Q3: 183.1 m/z
-
This compound: Q1: 276.2 m/z -> Q3: 186.1 m/z (Note: Exact masses for this compound and its fragments should be confirmed based on the certificate of analysis and experimental optimization).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., gas flows, temperature, voltages) and collision energies for maximum signal intensity for both estradiol and the internal standard.
-
Data Analysis
-
Integrate the peak areas for the specified MRM transitions for both estradiol and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear or quadratic regression with a 1/x weighting is typically used.
-
Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for low-level estradiol detection.
Caption: Role of the internal standard in accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medrxiv.org [medrxiv.org]
Application Note: Multi-Steroid Analysis Using 9-Dihydroestradiol-d3 as an Internal Standard for LC-MS/MS Quantification
Introduction
The analysis of steroid hormones is crucial in numerous areas of research and clinical diagnostics, including endocrinology, oncology, and drug development. Steroids represent a large and diverse class of molecules with critical roles in physiological processes. Given their structural similarity and wide range of concentrations in biological matrices, the simultaneous and accurate quantification of multiple steroids presents a significant analytical challenge.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering high sensitivity, specificity, and the capability for multiplexing.[1][3][4]
The use of stable isotope-labeled internal standards is paramount for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantification.[5][6] This application note describes a robust LC-MS/MS method for the simultaneous quantification of a panel of 15 key steroids from different classes (estrogens, androgens, progestogens, and corticosteroids) in human serum. The method employs 9-Dihydroestradiol-d3 as a representative internal standard, particularly suitable for the estrogenic analytes. For comprehensive multi-class steroid profiling, the use of a suite of class-specific deuterated internal standards is recommended for optimal accuracy.
Materials and Methods
Analytes and Internal Standards
A panel of 15 steroids was selected for this method, covering major classes of steroid hormones. This compound was utilized as the internal standard.
Target Analytes:
-
Estrogens: Estradiol (E2), Estrone (E1)
-
Androgens: Testosterone, Androstenedione, Dehydroepiandrosterone (DHEA), Dihydrotestosterone (DHT)
-
Progestogens & Corticosteroids: Progesterone, 17-OH-progesterone, Cortisol, Cortisone, Corticosterone, 11-deoxycortisol, Aldosterone, Pregnenolone, 17-OH-pregnenolone
Internal Standard:
-
This compound
Reagents and Materials
-
Human serum (charcoal-stripped serum for calibration standards)
-
Reference standards for all target analytes
-
This compound
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of each steroid analyte and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare intermediate composite working standard solutions by diluting the stock solutions in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the composite working standard solutions into charcoal-stripped human serum to achieve a concentration range suitable for clinically relevant levels.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in charcoal-stripped human serum in the same manner as the calibration standards.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 200 µL aliquot of serum sample, calibrator, or QC, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[6]
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interfering substances.
-
Elution: Elute the steroids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of the steroid panel.[4][7]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of each analyte and the internal standard. Two MRM transitions (quantifier and qualifier) should be monitored for each compound to ensure specificity.
Data Presentation
The performance of the method should be validated according to established guidelines. The following table summarizes the expected quantitative performance data for a selection of the steroid panel.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Estradiol | 0.05 - 50 | 0.05 | 92 - 108 | < 10 |
| Estrone | 0.05 - 50 | 0.05 | 94 - 105 | < 9 |
| Testosterone | 0.1 - 100 | 0.1 | 95 - 110 | < 8 |
| Progesterone | 0.1 - 100 | 0.1 | 93 - 107 | < 10 |
| Cortisol | 1 - 500 | 1 | 96 - 104 | < 7 |
| Androstenedione | 0.1 - 100 | 0.1 | 91 - 109 | < 11 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for multi-steroid analysis.
Simplified Steroidogenesis Signaling Pathway
Caption: Simplified overview of the steroidogenesis pathway.
Conclusion
This application note details a sensitive and specific LC-MS/MS method for the simultaneous quantification of 15 steroids in human serum. The use of this compound as an internal standard, particularly for the estrogenic compounds, combined with a robust sample preparation protocol, allows for reliable and accurate measurements. This method is well-suited for researchers, scientists, and drug development professionals requiring comprehensive steroid profiling in their studies. For the highest accuracy across all steroid classes, the inclusion of additional class-specific deuterated internal standards is advisable.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with 9-Dihydroestradiol-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for mitigating matrix effects when using 9-Dihydroestradiol-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my analysis when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1][2] In the context of LC-MS/MS analysis, components like phospholipids, salts, and proteins present in biological samples (e.g., plasma, urine) can suppress or enhance the signal of both the target analyte and the this compound internal standard at the detector.[3] Ion suppression is the more common phenomenon, where matrix components compete with the analytes for ionization, leading to a weaker signal.[2] This interference can lead to inaccurate and imprecise quantification if not properly addressed.[3]
Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[1] This allows for an accurate concentration measurement based on the response ratio. However, a SIL-IS may not always perfectly compensate for matrix effects.[1][4] Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability.[3] Furthermore, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The most common and effective method to quantify matrix effects is the post-extraction spike method .[5][6] This involves comparing the peak area of an analyte in a sample created by spiking the analyte into an extracted blank matrix to the peak area of the analyte in a neat (clean) solution at the same concentration. A significant difference in peak area indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect. An MF value of less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[2] Another qualitative method is post-column infusion , where a constant flow of the analyte standard is introduced into the mass spectrometer after the analytical column.[6] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute and cause ion suppression or enhancement.[6]
Q4: What are the most effective strategies to minimize matrix effects for estradiol (B170435) analysis?
A4: A multi-pronged approach is often the most successful:
-
Effective Sample Preparation: The primary goal is to remove interfering components while efficiently recovering the analytes. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up complex biological samples and are preferable to simpler methods like protein precipitation.[7]
-
Chromatographic Optimization: Adjusting the chromatographic conditions to achieve better separation of the analyte and internal standard from matrix components can significantly reduce ion suppression.[6] This can involve modifying the mobile phase composition, the gradient profile, or using a column with a different selectivity.
-
Sample Dilution: Diluting the sample extract can be a simple strategy to reduce the concentration of interfering matrix components.[7] However, it is crucial to ensure that the analyte concentration remains above the lower limit of quantitation (LLOQ).[7]
-
Use of a High-Quality Internal Standard: Using a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects that remain after sample preparation and chromatography.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity or Ion Suppression for both Analyte and this compound | Co-eluting matrix components competing for ionization. High concentration of non-volatile salts in the sample. | - Improve sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9] - Dilute the sample extract to reduce the concentration of matrix components. - Optimize chromatographic conditions to separate the analytes from interfering compounds. |
| Poor Reproducibility of Analyte/Internal Standard Area Ratio | Differential matrix effects due to a slight chromatographic shift between the analyte and this compound (isotope effect). Inconsistent sample preparation. | - Evaluate the co-elution of the analyte and internal standard closely. If they are slightly separated, adjust chromatography to make them co-elute perfectly. - Ensure the sample preparation procedure is highly consistent and reproducible. - Consider using a ¹³C-labeled internal standard if the deuterium (B1214612) labeling is causing a significant isotope effect. |
| Inaccurate Quantification (High or Low Bias) | Matrix effects altering the analyte response more than the internal standard response. Non-linearity of the calibration curve in the presence of matrix. | - Implement matrix-matched calibration curves, where standards are prepared in an extract of the same blank matrix as the samples.[6] - Perform a quantitative assessment of matrix effects using the post-extraction spike method to understand the extent of the issue. - Ensure the calibration range brackets the expected sample concentrations. |
Quantitative Data on Matrix Effects
While specific quantitative data for this compound is not extensively published, the following table provides an illustrative example of matrix effects that can be observed for steroid hormones in different biological matrices, as assessed by the post-extraction spike method. These values represent the signal response in the matrix compared to a clean solvent (Matrix Effect %).
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Interpretation |
| Estradiol | Human Plasma | Protein Precipitation | 65% | Significant Ion Suppression |
| Estradiol | Human Plasma | Liquid-Liquid Extraction (LLE) | 88% | Minor Ion Suppression |
| Estradiol | Human Plasma | Solid-Phase Extraction (SPE) | 97% | Negligible Matrix Effect |
| Estradiol | Human Urine | Dilute and Shoot | 72% | Moderate Ion Suppression |
| Estradiol | Human Urine | Solid-Phase Extraction (SPE) | 95% | Negligible Matrix Effect |
Note: This data is illustrative and the actual matrix effect will depend on the specific sample, extraction protocol, and LC-MS/MS conditions. One study on 39 steroids in urine found that with an appropriate SPE cleanup and deuterated internal standards, the relative matrix effects were between 96.4% and 101.6%, indicating effective compensation.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare your estradiol standard in a clean solvent (e.g., the final mobile phase composition) at a known concentration (e.g., a mid-range quality control level).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of the blank biological matrix (e.g., human plasma). Process these blank samples through your entire extraction procedure. After the final extraction step, spike the resulting extracts with the estradiol standard to achieve the same final concentration as in Set A.
2. Analysis:
-
Inject the samples from Set A and Set B into the LC-MS/MS system and record the peak area for the estradiol.
3. Calculation:
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
4. Interpretation:
-
A value close to 100% (e.g., 85-115%) indicates a negligible matrix effect.
-
A value significantly below 100% indicates ion suppression.
-
A value significantly above 100% indicates ion enhancement.
Visualizations
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 9-Dihydroestradiol-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the analysis of 9-Dihydroestradiol-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard in LC-MS/MS analysis?
This compound is a deuterated form of 9-Dihydroestradiol, a metabolite of estradiol. In LC-MS/MS analysis, it serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte of interest.[1] This ensures that any variations during sample preparation (extraction, evaporation) and analysis (ionization suppression/enhancement) affect both the analyte and the internal standard to the same degree, leading to more accurate and precise quantification.[1] While ¹³C-labeled standards are sometimes preferred to avoid potential chromatographic shifts that can occur with deuterated standards, deuterium-labeled analogs are commonly used.[2]
Q2: What are the primary challenges associated with the LC-MS/MS analysis of estrogens and their deuterated analogs?
The analysis of estrogens, including this compound, presents several challenges:
-
Low Physiological Concentrations: Estrogens are often present at very low levels (pg/mL) in biological samples, requiring highly sensitive analytical methods.[1][3]
-
Poor Ionization Efficiency: Estrogens are neutral molecules under physiological conditions and do not ionize efficiently using standard electrospray ionization (ESI) methods, which can limit sensitivity.[4][5]
-
Matrix Effects: Biological matrices like serum and plasma are complex and can cause ion suppression or enhancement, affecting the accuracy of quantification.[1]
-
Isomeric Interferences: Many steroids are isomeric, meaning they have the same mass and can be difficult to distinguish by mass spectrometry alone, necessitating effective chromatographic separation.[6]
-
Structural Similarity: The close structural similarity among various estrogens and their metabolites can lead to cross-reactivity and interference.[5]
Q3: Which ionization mode, positive or negative, is optimal for analyzing this compound?
Due to the presence of a phenolic hydroxyl group, estrogens can be detected in negative ionization mode (ESI-).[4] Deprotonation is often facilitated by using a basic mobile phase.[4] However, positive ionization mode (ESI+) can also be used, particularly after derivatization, which can enhance signal intensity.[7][8] The choice of ionization mode should be optimized based on the specific analyte, sample matrix, and desired sensitivity.
Q4: Is derivatization necessary for the analysis of this compound?
Derivatization is a common strategy to improve the sensitivity of estrogen analysis by enhancing their ionization efficiency.[1][3] For example, derivatizing with dansyl chloride can significantly improve signal intensity.[9] However, derivatization adds an extra step to the sample preparation process and must be carefully controlled for reproducibility.[5] Some modern, highly sensitive mass spectrometers may achieve the required limits of quantification without derivatization.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Q1: Why am I observing poor peak shapes (e.g., fronting, tailing, splitting) for my analyte and/or this compound?
Poor peak shape can be caused by several factors:
-
Column Issues: Contamination of the column frit can lead to peak splitting, while a void in the column can also distort peak shape.[12]
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[12]
-
Secondary Interactions: Interactions between the analyte and the stationary phase can result in peak tailing.[12]
-
Extra-Column Effects: Issues with tubing, fittings, or the detector cell can contribute to peak tailing.[12]
Q2: What should I do if I am experiencing high background noise or significant interference peaks?
High background noise and interferences can compromise the accuracy of your results. Consider the following:
-
Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1] Phospholipid removal strategies can also be effective in reducing ion suppression.[10]
-
Chromatography: Optimize the chromatographic gradient to better separate the analyte from interfering compounds.[9]
-
Mass Spectrometry: Ensure that your mass spectrometer is properly calibrated. You can also investigate if the interference has the same precursor and product ions as your analyte. If not, you can select more specific transitions.
-
System Contamination: Contaminants in the LC-MS system can lead to elevated background noise. Regularly flush the system to mitigate this.[13]
Q3: My signal intensity for this compound is low. How can I improve it?
Low signal intensity is a common challenge in estrogen analysis. Here are some strategies to boost your signal:
-
Optimize Ion Source Parameters: Fine-tune ion source parameters such as gas flows, temperature, and voltages to maximize the ionization of your analyte.[10][14]
-
Derivatization: As mentioned in the FAQs, derivatization can significantly enhance the ionization efficiency of estrogens.[1]
-
Sample Concentration: Concentrate your sample during the preparation phase to increase the amount of analyte injected.
-
Mobile Phase Additives: The use of appropriate mobile phase additives can improve ionization, but they should be used at the lowest effective concentration to avoid increased background noise.[13]
Q4: I am observing a chromatographic shift between this compound and the native analyte. What is the cause and how can I address it?
A slight difference in retention time between a deuterated internal standard and the native analyte can sometimes occur, a phenomenon known as the "isotope effect".[2] This can be problematic if it leads to differential ion suppression.
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize this separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing different stationary phases may resolve the issue.
-
Consider a ¹³C-labeled Internal Standard: If the chromatographic shift cannot be resolved, using a ¹³C-labeled internal standard is a good alternative as they are less prone to such shifts.[2]
Quantitative Data
The following tables provide typical starting parameters for the LC-MS/MS analysis of estrogens. These should be optimized for your specific instrument and application.
Table 1: Typical Liquid Chromatography Parameters for Estrogen Analysis
| Parameter | Typical Value |
| Column | C18 or C8 reversed-phase (e.g., 2.1 x 50 mm, <2 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 5 - 20 µL |
Note: The optimal parameters will vary depending on the specific column and instrument used.
Table 2: Example Mass Spectrometry Parameters for Estradiol (as a proxy for this compound)
| Parameter | Negative Ion Mode (ESI-) | Positive Ion Mode (ESI+) with Derivatization |
| Precursor Ion (Q1) | m/z 271.2 | Dependent on derivatizing agent |
| Product Ion (Q3) | m/z 145.1, 183.1 | Dependent on derivatizing agent |
| Collision Energy (CE) | To be optimized | To be optimized |
| Ion Source Temperature | 350 - 550 °C | 350 - 550 °C |
| IonSpray Voltage | -4000 to -4500 V | 4000 to 5500 V |
Note: These are example values. The optimal MRM transitions and collision energies for this compound must be determined empirically by infusing a standard solution. The fragmentation of estrogens often involves characteristic losses from the D and C rings of the steroid structure.[15]
Experimental Protocols
Protocol: Liquid-Liquid Extraction (LLE) for Estrogen Analysis from Serum
This protocol provides a general procedure for the extraction of estrogens from a serum matrix.
-
Sample Aliquoting: Aliquot 250 µL of serum sample, calibrator, or quality control into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound in a suitable solvent (e.g., methanol) to each tube.
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate).[9][14]
-
Mixing: Vortex vigorously for 1-2 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40 °C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. mdpi.com [mdpi.com]
- 11. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. zefsci.com [zefsci.com]
- 14. medrxiv.org [medrxiv.org]
- 15. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Dihydroestradiol-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for 9-Dihydroestradiol-d3 analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal-to-noise (S/N) for this compound in LC-MS/MS analysis?
A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum, tissue) can suppress the ionization of this compound in the mass spectrometer's source, leading to a weaker signal.[1][2] Phospholipids (B1166683) are particularly known to cause significant ion suppression.[2][3]
-
Inefficient Sample Preparation: Poor recovery of the analyte during extraction or insufficient removal of interfering substances can result in a low signal and high background noise.
-
Suboptimal LC-MS/MS Method Parameters: Non-ideal chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) can lead to broad peaks, reducing the signal height. Mass spectrometer settings, such as collision energy and ion source parameters, that are not optimized for this compound will also result in a weaker signal.
-
Analyte Degradation: Although less common for this analyte, instability during sample storage or processing can lead to a reduced concentration and therefore a lower signal.
Q2: How can I minimize matrix effects when analyzing this compound?
Minimizing matrix effects is crucial for achieving a good S/N ratio. Here are several effective strategies:
-
Effective Sample Preparation: Employing advanced sample preparation techniques can significantly reduce matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[4] Specific phospholipid removal strategies, such as HybridSPE, have been shown to be highly effective.[3]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is a key strategy. Using a high-resolution column and a well-designed gradient can resolve the analyte from interfering compounds.[3]
-
Use of an Isotopic Labeled Internal Standard: As you are using this compound, it is likely serving as an internal standard for the unlabeled compound. Conversely, if you are quantifying this compound, using a different isotopically labeled version (e.g., 13C-labeled) as an internal standard is best practice. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[1]
Q3: What are the recommended sample preparation techniques for steroids like this compound?
The choice of sample preparation technique depends on the matrix and the required sensitivity. Here is a comparison of common methods:
| Sample Preparation Technique | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other interferences, leading to significant matrix effects.[3] | Variable, often lower due to matrix effects. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Can be labor-intensive, may use hazardous solvents, and is not easily automated. | 65-95%[5][6] |
| Solid-Phase Extraction (SPE) | Provides clean extracts, can be automated for high throughput.[4] | More expensive and requires method development. | >80%[4] |
| HybridSPE (Phospholipid Removal) | Specifically targets and removes phospholipids, significantly reducing matrix effects.[3] | Higher cost per sample. | 80-100% (based on IS recovery)[3] |
Q4: Can mobile phase additives improve the signal for this compound?
Yes, mobile phase additives can enhance the ionization efficiency of steroids. Ammonium fluoride (B91410) (NH₄F) has been shown to act as an ionization enhancer in both positive and negative ionization modes for steroid analysis, potentially increasing the signal intensity by up to 10-fold compared to mobile phases without additives or with formic acid.[3][4]
Troubleshooting Guide
Issue: Low Signal Intensity or No Peak Detected for this compound
This section provides a systematic approach to troubleshooting low signal intensity.
Caption: Troubleshooting workflow for low signal intensity of this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for similar steroid panels.[5]
-
Sample Aliquoting: Pipette 250 µL of serum or plasma into a 2 mL polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (containing this compound if it's being used as an internal standard).
-
Equilibration: Vortex the sample for 1 minute and let it equilibrate on a mechanical shaker for 5 minutes.
-
pH Adjustment: Add 150 µL of a carbonate/bicarbonate buffer solution (pH 9.5).
-
Extraction: Add 1.5 mL of tert-butyl methyl ether (TBME), vortex for 5 minutes, and then centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 55°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a water/methanol (85/15 v/v) solution.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the standard (this compound) into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the standard into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the standard into a blank matrix sample before the extraction process begins, at the same concentration as Set A.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Steroid Analysis
| Method | Analyte Recovery (%) | Precision (CV %) | Key Benefit | Reference |
| Protein Precipitation | Not specified, but high matrix effects noted | <15% for most analytes, but can be higher for those with significant matrix effects | Speed and simplicity | [3] |
| Liquid-Liquid Extraction (TBME) | >65% | <15% | Good recovery for a broad range of steroids | [5] |
| Solid-Phase Extraction (Online SPE) | Not specified, but negligible matrix effects observed | Not specified | High throughput and minimal ion suppression | |
| HybridSPE (Phospholipid Removal) | IS recovery 80-100% | <15% | Excellent removal of phospholipids, reducing ion suppression | [3] |
Visualization of Key Concepts
Diagram 1: Workflow for Sample Preparation and Analysis
This diagram illustrates the general steps from sample collection to data acquisition.
Caption: General experimental workflow for this compound analysis.
References
- 1. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medrxiv.org [medrxiv.org]
- 6. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 9-Dihydroestradiol-d3 solutions
This technical support center provides guidance on the stability and storage of 9-Dihydroestradiol-d3 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored under the following conditions. These recommendations are based on best practices for similar deuterated steroid hormones.[1]
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q2: How should I prepare and store working solutions of this compound for in vivo experiments?
It is highly recommended to prepare working solutions fresh on the day of use to ensure accurate dosing and avoid degradation.[1] If a clarified stock solution is used to prepare the working solution, ensure it has been stored appropriately.[1]
Q3: My this compound solution has precipitated. What should I do?
Precipitation can occur if the compound's solubility in the chosen solvent is exceeded, especially at lower temperatures. To troubleshoot this:
-
Warm the solution gently: A brief period in a warm water bath (e.g., 37°C) can help redissolve the precipitate. Vortex or sonicate to ensure homogeneity.
-
Consider co-solvents: If precipitation persists, the addition of a co-solvent may be necessary. For example, a protocol for a related compound involves first dissolving in an organic solvent like DMSO and then adding the aqueous or oil-based vehicle.[1]
-
Verify concentration: Ensure the intended concentration does not exceed the known solubility of this compound in your specific solvent system.
Q4: What factors can lead to the degradation of this compound in solution?
While specific degradation pathways for this compound are not extensively documented in readily available literature, general principles for steroid compounds suggest sensitivity to the following:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV light can induce photochemical degradation. It is advisable to protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxygen: Oxidative degradation can occur. Purging solutions with an inert gas like nitrogen or argon can mitigate this.
-
pH: Highly acidic or basic conditions can catalyze degradation. Maintain solutions at a neutral pH whenever possible.
Studies on other complex molecules like Vitamin D3, also a steroidal compound, have shown that metal ions and acidic conditions can have a significant destabilizing effect in aqueous media.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues with this compound solutions.
Caption: Troubleshooting workflow for this compound solutions.
Experimental Protocols
While a specific stability-indicating HPLC method for this compound is not provided in the search results, a general approach based on methods for similar compounds can be outlined.
Protocol: General Stability Testing using HPLC-UV
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, prepare a series of calibration standards.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate the solution with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a controlled UV light source.
-
-
Sample Analysis: At specified time points, inject the samples into an HPLC system equipped with a suitable C18 column and a UV detector.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products. The stability is assessed by calculating the percentage of the compound remaining over time.
Signaling Pathways and Logical Relationships
The proper handling and storage of this compound solutions are critical for obtaining reliable experimental results. The following diagram illustrates the logical flow from preparation to experimental use.
Caption: Workflow for handling this compound solutions.
References
Technical Support Center: Minimizing Ion Suppression with 9-Dihydroestradiol-d3
This technical support center is designed for researchers, scientists, and drug development professionals using 9-Dihydroestradiol-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate quantification of Dihydroestradiol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Dihydroestradiol, in the mass spectrometer's ion source.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2][3] It is a significant concern when analyzing complex biological matrices like plasma or urine, as co-eluting endogenous components can compete with Dihydroestradiol and its deuterated internal standard (this compound) for ionization, leading to a suppressed signal.[2][4]
Q2: How does a deuterated internal standard like this compound help in minimizing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for ion suppression.[3][5] Since it has nearly identical physicochemical properties to the analyte (Dihydroestradiol), it is assumed that it will co-elute and experience the same degree of ion suppression.[6][7] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensity is reduced due to matrix effects.[6]
Q3: What are the common causes of ion suppression in the analysis of steroids like Dihydroestradiol?
A3: Ion suppression for steroid analysis is often caused by:
-
Co-eluting endogenous matrix components: Phospholipids (B1166683), salts, and other endogenous materials from biological samples are major contributors to ion suppression.[2][8]
-
Mobile phase additives: While necessary for good chromatography, some additives, especially non-volatile buffers, can cause ion suppression. It is crucial to use MS-compatible additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.[2][7]
-
High analyte concentration: At high concentrations, the analyte itself can contribute to self-suppression.[2]
-
Poor sample preparation: Inadequate removal of matrix components is a primary reason for significant ion suppression.[2][9]
Q4: Which ionization technique, ESI or APCI, is generally better for minimizing ion suppression for Dihydroestradiol analysis?
A4: For relatively non-polar analytes like many steroids, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from co-eluting endogenous materials compared to Electrospray Ionization (ESI).[1][2] ESI is more prone to ion suppression due to the competition for charge on the droplet surface.[2] However, the choice of ionization technique should be optimized for your specific application, as ESI has been found to be the most sensitive technique for the analysis of some anabolic androgens.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I'm using this compound, but my Dihydroestradiol peak area is still low and variable.
-
Possible Cause: This is a classic symptom of significant ion suppression that is not being fully compensated for by the internal standard.[8] This can happen if the analyte and internal standard do not experience the exact same degree of suppression.
-
Troubleshooting Steps:
-
Assess the Presence and Severity of Ion Suppression:
-
Method: Perform a post-column infusion experiment.
-
Procedure: Infuse a standard solution of Dihydroestradiol at a constant flow rate into the LC eluent after the analytical column and before the MS source. Inject a blank matrix extract (e.g., extracted plasma or urine without the analyte).
-
Interpretation: A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.[4][8] The retention time windows where suppression occurs should be avoided for the elution of Dihydroestradiol.
-
-
Optimize Sample Preparation to Remove Interferences:
-
A robust sample preparation protocol is the most effective way to minimize ion suppression.[8][9]
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove phospholipids and other interferences.[6][8]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating steroids from the sample matrix.[6][9]
-
Protein Precipitation: While simpler, this method may be less effective at removing all interfering substances.[1][10]
-
-
Optimize Chromatographic Conditions:
-
Issue 2: The retention times of Dihydroestradiol and this compound are slightly different.
-
Possible Cause: While deuterium-labeled standards are designed to co-elute with the native analyte, small differences in retention time can occur, especially with high-resolution chromatography systems like UPLC.[11] This slight separation can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression and compromising accurate quantification.[12]
-
Troubleshooting Steps:
-
Confirm Co-elution:
-
Inject a mixed solution of Dihydroestradiol and this compound and carefully examine the chromatograms.
-
Overlay the chromatograms for the analyte and the internal standard to visually inspect for any separation.
-
-
Adjust Chromatographic Conditions:
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve co-elution.[10]
-
Modify Mobile Phase Composition: Small adjustments to the organic solvent ratio or additives can help to align the retention times.
-
-
Consider a ¹³C-labeled Internal Standard:
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Reference |
| Protein Precipitation | 85-95 | 40-60 | [1] |
| Liquid-Liquid Extraction | 70-90 | 75-90 | [6][9] |
| Solid-Phase Extraction | 90-105 | 95-105 | [6][8] |
*Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Setup:
-
Prepare a standard solution of Dihydroestradiol in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer.
-
-
Procedure:
-
Begin the infusion and allow the MS signal to stabilize, establishing a steady baseline.
-
Inject a blank matrix sample that has been through your entire sample preparation process.
-
Monitor the Dihydroestradiol signal throughout the chromatographic run.
-
-
Interpretation:
-
Any significant drop in the signal indicates a region of ion suppression.[13]
-
This information can be used to adjust your chromatography to move the Dihydroestradiol peak away from these suppression zones.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent can remove less polar interferences like phospholipids.
-
Elution: Elute Dihydroestradiol and this compound with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base depending on the sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[2]
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Chromatographic Separation of Estradiol and 9-Dihydroestradiol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the baseline separation of estradiol (B170435) and its deuterated analog, 9-Dihydroestradiol-d3.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve baseline separation of estradiol and this compound?
A1: Achieving baseline separation is challenging due to the high structural similarity between the two molecules. This compound is a deuterated and reduced analog of estradiol. While the reduction of the aromatic A-ring in estradiol to a saturated ring in this compound introduces a significant change in polarity that can be exploited for separation, the presence of deuterium (B1214612) atoms only results in very subtle changes in physicochemical properties. These slight differences require highly optimized chromatographic conditions to achieve complete separation.[1][2]
Q2: What is the primary chromatographic principle used for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating steroid isomers and their analogs.[3][4] This method separates compounds based on their hydrophobicity. Estradiol is more hydrophobic than this compound due to its aromatic ring and will therefore have a longer retention time on a C18 or C8 column under typical reversed-phase conditions.
Q3: Can I use UV detection for this separation?
A3: UV detection is suitable for estradiol, which has a chromophore (the phenolic ring) that absorbs UV light, typically around 280 nm.[4] However, this compound lacks this aromatic chromophore and will have a significantly lower or negligible UV absorbance at this wavelength. Therefore, while UV can be used to detect estradiol, it is not suitable for the simultaneous detection and quantification of both compounds. For simultaneous analysis, a mass spectrometer (MS) is the recommended detector.
Q4: Is a deuterated internal standard necessary for the quantification of estradiol?
A4: Yes, using a deuterated internal standard, such as this compound, is considered the gold standard for accurate quantification of estradiol by LC-MS/MS.[5][6] The internal standard helps to correct for variability in sample preparation, injection volume, and matrix effects, leading to more precise and accurate results.
Troubleshooting Guide
Problem 1: Poor or No Separation (Co-elution)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic-to-aqueous ratio. A lower percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve resolution. Consider using a different organic modifier; methanol (B129727) often provides different selectivity compared to acetonitrile for steroid separations.[3][7] |
| Incorrect pH of the Mobile Phase | The phenolic hydroxyl group of estradiol has a pKa of ~10.4. While not typically ionized in standard reversed-phase mobile phases, small pH adjustments can influence interactions with the stationary phase. Adding a small amount of a modifier like formic acid (0.1%) or ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution. |
| Suboptimal Column Temperature | Temperature affects mobile phase viscosity and the kinetics of mass transfer. Try adjusting the column temperature between 30°C and 50°C. Lower temperatures often increase retention and may improve separation, while higher temperatures can lead to sharper peaks but may reduce retention differences.[8] |
| Inadequate Stationary Phase | A standard C18 column may not provide sufficient selectivity. Consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different retention mechanisms based on pi-pi interactions and shape selectivity.[9] |
| Gradient Elution Not Optimized | If using a gradient, ensure it is shallow enough to allow for the separation of these closely eluting compounds. A slow, shallow gradient around the expected elution time of the analytes can significantly enhance resolution. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups of the steroids, causing peak tailing. Use a well-end-capped column or add a small amount of a competitive base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to mask these active sites. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement. |
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. A minimum of 10-15 column volumes is recommended. |
| Mobile Phase Composition Changes | If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements and thorough mixing. Evaporation of the organic component can also alter the composition over time. |
| Pump Malfunction | Fluctuations in pump pressure can lead to variable retention times. Check for leaks and ensure the pump is properly primed and seals are in good condition. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[8] |
Experimental Protocols
Example HPLC-MS/MS Method for Separation
This is a starting point for method development and will likely require optimization for your specific instrumentation and application.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transitions | Estradiol: e.g., m/z 271 -> 145; this compound: e.g., m/z 278 -> 147 (Transitions should be optimized) |
Visualizations
Caption: A typical workflow for the analysis of estradiol using a deuterated internal standard.
Caption: A decision tree for troubleshooting poor separation of estradiol and its deuterated analog.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
impact of solvent choice on 9-Dihydroestradiol-d3 stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and storage of 9-Dihydroestradiol-d3 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other steroid hormones, is influenced by several factors.[1][2][3] Key considerations include the choice of solvent, storage temperature, exposure to light, and the presence of oxidizing agents.[1][3][4] The inherent chemical structure of the molecule can also play a role in its degradation profile.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: For estrogen-like compounds, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for preparing concentrated stock solutions.[5][6] It is crucial to use high-purity, anhydrous solvents to minimize degradation.[7] When preparing for in-vitro studies, ensure the final solvent concentration is low and consistent across experiments to avoid solvent-induced biological effects.[8]
Q3: How should I store stock solutions of this compound to ensure long-term stability?
A3: To maintain the integrity of this compound stock solutions, it is recommended to store them in tightly sealed vials at -20°C or -80°C.[5][6][9] Aliquoting the stock solution into single-use volumes is highly advisable to prevent repeated freeze-thaw cycles, which can lead to degradation.[5][7] Protecting solutions from light by using amber vials or wrapping containers in aluminum foil is also a critical step.[5][7]
Q4: Can the deuterium (B1214612) labeling in this compound affect its stability compared to the non-deuterated form?
A4: While deuteration is often employed to alter metabolic pathways for pharmacokinetic studies, it can also subtly influence the chemical stability of a molecule. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can sometimes lead to enhanced stability against certain chemical degradation pathways. However, the overall stability will still be predominantly dictated by the general principles of steroid chemistry. It is important to note that specific data on the stability of this compound is limited, and these are general principles for deuterated compounds.[1]
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity.[7] | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity and identity of your current stock and working solutions.[7] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[7] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[7] |
| Visible changes in the solution (e.g., color change, precipitation). | Chemical instability, such as oxidation or hydrolysis, or poor solubility.[7] | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability. 2. Evaluate Solvent Choice: Ensure the chosen solvent is appropriate for the compound and the experimental conditions. For aqueous buffers, poor solubility of steroid compounds is a common issue.[8] Consider preparing a concentrated stock in an organic solvent like DMSO or ethanol and then diluting it into your aqueous medium.[8] |
| Discrepancies between different batches of the compound. | Batch-to-batch variability can stem from inconsistencies in synthesis and purification.[8] | 1. Rigorous Analytical Characterization: Perform analytical tests on each new batch to confirm purity, identity, and the absence of residual solvents or impurities.[8] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Chosen Solvent using HPLC
Objective: To determine the rate of degradation of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO, ethanol)
-
HPLC system with a UV-Vis or Mass Spectrometer detector
-
C18 HPLC column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass storage vials
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen HPLC-grade solvent to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution, using gentle sonication if necessary.[8]
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis.
-
Dispense aliquots of the working solution into several amber glass vials.
-
-
Storage and Sampling:
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
-
-
HPLC Analysis:
-
Analyze the sample from each time point using a validated HPLC method.
-
The mobile phase composition and gradient will need to be optimized for the separation of this compound from any potential degradants. A typical starting point for steroid analysis is a gradient of acetonitrile (B52724) and water.
-
Monitor the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Visualizations
General Oxidative Degradation Pathway for Estradiol (B170435)
Caption: Generalized oxidative degradation pathway of estradiol.[4]
Troubleshooting Workflow for Compound Instability
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. New oxidative decomposition mechanism of estradiol through the structural characterization of a minute impurity and its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
addressing cross-contamination with 9-Dihydroestradiol-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Dihydroestradiol-d3. The following information is designed to help you address specific issues related to cross-contamination and other common challenges encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 9-Dihydroestradiol. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 9-Dihydroestradiol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is a best practice in quantitative bioanalysis as it helps to correct for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[1][2]
Q2: I am observing a signal for 9-Dihydroestradiol in my blank samples. What could be the cause?
This issue is likely due to carryover, a form of cross-contamination where residual analyte from a previous high-concentration sample appears in a subsequent injection.[3] Carryover can originate from various parts of the LC-MS/MS system, including the autosampler, injection port, and analytical column.[4] To troubleshoot, a systematic approach is recommended to identify and eliminate the source of contamination.
Q3: My results show high variability between replicate injections. What could be the problem?
High variability can stem from several sources. Inconsistent sample preparation is a common cause. Additionally, issues with the LC-MS/MS system, such as an unstable spray in the mass spectrometer's ion source or fluctuating LC pump pressure, can lead to variable results. The use of an appropriate internal standard like this compound should help compensate for some of this variability, but significant fluctuations point to a need for system maintenance or a review of the sample preparation workflow.[2]
Q4: Can the deuterium (B1214612) label on this compound exchange with protons from the solvent?
Isotopic exchange, where deuterium atoms are replaced by hydrogen atoms, can be a concern with deuterated standards.[5] This is more likely to occur if the deuterium atoms are in labile positions, such as on heteroatoms (e.g., -OH, -NH) or under acidic or basic conditions.[5] For this compound, the stability of the deuterium labels depends on their specific location on the molecule. It is crucial to store and handle the standard in appropriate, neutral pH solvents to minimize the risk of back-exchange.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Blank Injections (Carryover)
Symptoms:
-
A peak corresponding to 9-Dihydroestradiol or this compound is observed in blank injections that follow a high-concentration sample.
-
The peak area of the carryover is more than 20% of the area of the lower limit of quantitation (LLOQ) standard.[7]
Possible Causes & Solutions:
| Cause | Solution |
| Autosampler Contamination | The injection needle, sample loop, or rotor seal may be retaining the analyte.[4] Clean these components with a strong solvent. If the problem persists, replacement may be necessary. |
| Column Carryover | The analytical column can retain "sticky" or hydrophobic compounds.[4] Implement a more rigorous column washing step between injections, using a stronger organic solvent. A dedicated wash method with a high percentage of organic solvent can be effective. |
| Improperly Seated Fittings | Poorly connected tubing can create dead volumes where the sample can get trapped. Ensure all fittings are properly tightened and that tubing is fully seated in the connection ports. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) for quality control (QC) samples.
-
Inaccurate back-calculation of calibration standards.
Possible Causes & Solutions:
| Cause | Solution |
| Differential Matrix Effects | The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[5] Ensure that the this compound co-elutes as closely as possible with the unlabeled analyte. Modify the chromatographic method to improve separation from interfering matrix components. |
| Inconsistent Sample Preparation | Variability in extraction recovery between the analyte and the internal standard can lead to inaccurate results.[5] Optimize the extraction procedure to ensure consistent recovery for both compounds. |
| Internal Standard Purity | The this compound standard may contain a small amount of the unlabeled 9-Dihydroestradiol.[5] This can lead to a positive bias, especially at the LLOQ. Always check the certificate of analysis for the isotopic purity of the standard. |
| Pipetting Errors | Inaccurate pipetting of the internal standard solution will lead to proportional errors in the calculated concentrations. Use calibrated pipettes and ensure proper pipetting technique. |
Experimental Protocols
Protocol 1: Identifying the Source of Carryover
This protocol uses a systematic approach to pinpoint the source of carryover in the LC-MS/MS system.
Materials:
-
High-concentration standard of 9-Dihydroestradiol.
-
Blank solution (e.g., mobile phase or sample matrix).
-
Zero-dead-volume union to replace the column.
Procedure:
-
Inject the high-concentration standard, followed by three blank injections.
-
Analyze the chromatograms of the blank injections. If a peak for 9-Dihydroestradiol is present, carryover is confirmed.
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the injection sequence: high-concentration standard followed by three blanks.
-
Analysis:
-
If the carryover peak is significantly reduced or eliminated, the column is the primary source of carryover.
-
If the carryover persists, the issue is likely in the autosampler or the tubing before the column.
-
Protocol 2: Evaluating Internal Standard Stability
This protocol is designed to assess the stability of this compound in the prepared stock and working solutions.
Materials:
-
This compound stock solution.
-
Appropriate solvent for dilution.
-
LC-MS/MS system.
Procedure:
-
Prepare fresh working solutions of this compound from the stock solution.
-
Analyze the freshly prepared solution immediately to establish a baseline (T=0) response.
-
Store aliquots of the stock and working solutions under the intended storage conditions (e.g., -20°C, -80°C, room temperature).[8]
-
At specified time points (e.g., 24 hours, 1 week, 1 month), thaw an aliquot (if frozen) and analyze it under the same LC-MS/MS conditions.
-
Analysis:
-
Compare the peak area of the stored samples to the T=0 sample.
-
A significant decrease in peak area (>15%) may indicate degradation.[9]
-
Monitor for the appearance of any degradation products.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the evaluation of carryover and internal standard stability.
Table 1: Carryover Evaluation Data
| Injection | Sample Type | 9-Dihydroestradiol Peak Area | % Carryover vs. LLOQ |
| 1 | High-Conc Standard | 2,500,000 | N/A |
| 2 | Blank 1 | 5,000 | 50% |
| 3 | Blank 2 | 1,500 | 15% |
| 4 | Blank 3 | 500 | 5% |
| 5 | LLOQ Standard | 10,000 | N/A |
| Acceptance criteria: Carryover in the first blank should be <20% of the LLOQ response. |
Table 2: Internal Standard Stability Assessment (-20°C)
| Time Point | This compound Peak Area | % of Initial Response |
| T=0 | 1,200,000 | 100% |
| 1 Week | 1,185,000 | 98.8% |
| 1 Month | 1,150,000 | 95.8% |
| 3 Months | 1,090,000 | 90.8% |
| Acceptance criteria: Response should be within ±15% of the initial response. |
Visualizations
Caption: A workflow for systematically identifying the source of analytical carryover.
Caption: A general workflow for bioanalytical quantification using an internal standard.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction Recovery of 9-Dihydroestradiol-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 9-Dihydroestradiol-d3. The following sections offer detailed experimental protocols, quantitative data for analogous compounds, and visual workflows to address common challenges encountered during sample preparation.
Troubleshooting Guides
Low recovery of this compound can arise from various factors during the extraction process. This section provides a systematic approach to identifying and resolving common issues for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Solid-phase extraction is a common technique for isolating steroids from complex matrices. However, suboptimal recovery is a frequent issue.
Common SPE Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Analyte did not bind to the sorbent: - Incorrect sorbent selection.- Inappropriate sample pH.- Sample solvent is too strong.- High flow rate during sample loading. | - Select a sorbent with a suitable stationary phase (e.g., C18 for reversed-phase).- Adjust the sample pH to ensure the analyte is in a neutral, retainable form.- Dilute the sample with a weaker solvent to promote binding.- Decrease the flow rate during sample loading to allow for adequate interaction with the sorbent. |
| Analyte co-eluted with interferences during washing: - Wash solvent is too strong. | - Use a weaker wash solvent that removes interferences without eluting the analyte. | |
| Incomplete elution of the analyte: - Elution solvent is too weak.- Insufficient elution solvent volume. | - Use a stronger elution solvent to disrupt the analyte-sorbent interaction.- Increase the volume of the elution solvent and consider multiple elution steps. | |
| Poor Reproducibility | - Inconsistent sample pretreatment.- Variable flow rates.- Sorbent bed drying out. | - Ensure consistent sample pH adjustment and dilution.- Use a vacuum manifold or automated system for consistent flow rates.- Do not allow the sorbent bed to dry out between conditioning, loading, and washing steps unless specified by the protocol. |
| High Matrix Effects in LC-MS/MS | - Inadequate removal of interfering compounds. | - Optimize the wash step with a solvent that selectively removes matrix components.- Consider using a different SPE sorbent with higher selectivity for the analyte. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Liquid-liquid extraction is a classic method for steroid purification, but achieving high and consistent recovery can be challenging.
Common LLE Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete extraction from the aqueous phase: - Incorrect extraction solvent.- Suboptimal pH of the aqueous phase.- Insufficient mixing.- Emulsion formation. | - Select an immiscible organic solvent with high affinity for this compound (e.g., methyl tert-butyl ether (MTBE), diethyl ether).- Adjust the pH to ensure the analyte is in a neutral form, enhancing its partitioning into the organic phase.- Increase vortexing or mixing time to ensure thorough extraction.- To break emulsions, try adding salt (salting out), heating, cooling, or centrifugation. |
| Analyte loss during solvent evaporation: - Over-drying the sample. | - Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid complete dryness. | |
| Poor Reproducibility | - Inconsistent phase separation.- Variable solvent volumes. | - Allow adequate time for complete phase separation. Centrifugation can aid in this process.- Use precise pipetting for all solvent additions. |
| Sample Contamination | - Impure solvents. | - Use high-purity, HPLC, or MS-grade solvents. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have regarding the extraction of this compound.
Q1: What is the role of this compound in my experiments?
This compound is a deuterated form of 9-Dihydroestradiol. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS/MS)[1]. The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the endogenous (non-labeled) analyte while behaving similarly during extraction and ionization.
Q2: Does the deuterium labeling of this compound affect its extraction recovery?
The impact of deuterium labeling on extraction is generally considered minimal as the physicochemical properties are very similar to the non-deuterated analog. However, some studies have noted that deuterated steroids may exhibit slightly different chromatographic retention times, which could be a consideration in method development[2]. It is always recommended to validate the extraction recovery for the specific deuterated standard in your matrix.
Q3: Which extraction method, SPE or LLE, is better for this compound?
Both SPE and LLE can be effective for extracting steroids. The choice depends on factors such as the sample matrix, required sample cleanup, throughput needs, and available equipment.
-
SPE often provides cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis, and is amenable to automation[1][3].
-
LLE is a simpler technique that can be effective but may be more labor-intensive and result in less clean extracts[4].
Q4: What are the critical parameters to optimize for Solid-Phase Extraction (SPE)?
Key parameters for SPE optimization include:
-
Sorbent Selection: C18 and other polymeric reversed-phase sorbents are commonly used for steroids[3].
-
Sample pH: Adjusting the pH of the sample can significantly impact the retention of the analyte on the sorbent[5].
-
Wash Solvent: The composition of the wash solvent is critical for removing interferences without losing the analyte.
-
Elution Solvent: The strength and volume of the elution solvent determine the efficiency of analyte recovery.
Q5: What are the critical parameters to optimize for Liquid-Liquid Extraction (LLE)?
For LLE, focus on:
-
Extraction Solvent: The choice of an appropriate organic solvent is crucial for efficient partitioning of the analyte[4].
-
pH of the Aqueous Phase: Similar to SPE, pH plays a key role in ensuring the analyte is in its most extractable form.
-
Phase Ratio: The ratio of organic to aqueous phase volume can affect extraction efficiency.
-
Mixing: Adequate mixing is essential to achieve equilibrium and maximize recovery.
Experimental Protocols
The following are generalized protocols for SPE and LLE of steroids from biological matrices. These should be considered as starting points and may require optimization for your specific application and matrix.
Solid-Phase Extraction (SPE) Protocol for Steroids in Human Plasma
This protocol is a general guideline for extracting steroids using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the appropriate amount of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol), vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10-20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 2-3 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase-compatible solvent for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Steroids in Urine
This protocol provides a general procedure for LLE of steroids from a urine matrix.
-
Sample Pre-treatment:
-
To 2 mL of urine, add the appropriate amount of this compound internal standard.
-
If analyzing conjugated steroids, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be required before extraction[6].
-
Adjust the pH of the sample as needed (e.g., to neutral or slightly basic).
-
-
Extraction:
-
Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 2000-3000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial material.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Quantitative Data
Table 1: Reported Recovery of Estrogens using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Estradiol (B170435) | River Water | C18 | Methanol | ~100 | [7] |
| Estrone | River Water | C18 | Methanol | ~100 | [7] |
| Estriol | Effluent | C18 | Methanol | ~100 | [7] |
| Estrogens (various) | Water | Chemically Modified Carbon Cryogel | Ethyl Acetate/Methanol | 82-95 | [8] |
Table 2: Reported Recovery of Steroids using Liquid-Liquid Extraction (LLE) and other methods
| Analyte | Matrix | Extraction Method | Extraction Solvent | Average Recovery (%) | Reference |
| Estradiol | Human Urine | Dispersive LLE | Tetrachloromethane/Ethanol | 98 | [9] |
| Vitamin D3 | Milk | Salting-out Assisted LLE | Acetonitrile | 94.4 - 113.5 | [10] |
| Various Steroids | Human Serum | LLE | tert-butylmethyl ether (TBME) | >65 | [4] |
| Various Steroids | Plasma | QuEChERS | Acetonitrile | 101.6 - 116.5 (absolute) | [11] |
Visualizations
The following diagrams illustrate common workflows and troubleshooting logic for steroid extraction.
References
- 1. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medrxiv.org [medrxiv.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 8. Secure Verification [cer.ihtm.bg.ac.rs]
- 9. Dispersive liquid-liquid microextraction as an effective preanalytical step for the determination of estradiol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Heart-Cutting Method for a Multiplex Quantitative Analysis of Steroid Hormones in Plasma Using 2D-LC/MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 17β-Estradiol-d3 vs. 17β-Estradiol-d4 as Internal Standards in Mass Spectrometry
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal deuterated internal standard for estradiol (B170435) quantification.
In the realm of bioanalysis, the accurate quantification of endogenous molecules like 17β-estradiol is paramount. The gold standard for such measurements is mass spectrometry (MS) coupled with a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavier isotope. This guide provides a detailed comparison of two commonly used deuterated internal standards for 17β-estradiol: 17β-Estradiol-d3 (E2-d3) and 17β-Estradiol-d4 (E2-d4).
The ideal SIL-IS should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery, thereby compensating for variations in sample preparation and instrument response. While both E2-d3 and E2-d4 are effective, subtle differences in their properties can influence analytical performance.
Performance Comparison: 17β-Estradiol-d3 vs. 17β-Estradiol-d4
A direct, comprehensive comparison in recent literature is limited. However, a seminal study by Dehennin (1989) provides valuable insights, and its principles remain relevant. The choice between E2-d3 and E2-d4 often hinges on factors like chromatographic co-elution, mass separation from the native analyte, and potential for isotopic exchange.
| Feature | 17β-Estradiol-d3 ([16,16,17-²H₃]estradiol-17β) | 17β-Estradiol-d4 ([2,4,16,16-²H₄]estradiol-17β) | Key Considerations |
| Chromatographic Co-elution | Generally exhibits a smaller retention time difference with native estradiol.[1] | May show a slightly larger retention time difference compared to E2-d3.[1] | Near-perfect co-elution is crucial to compensate for matrix effects, which can vary across the chromatographic peak. |
| Mass Difference | 3 mass units. | 4 mass units. | A larger mass difference can be advantageous in minimizing cross-talk from the natural isotope abundance of the analyte. |
| Precision | Reported to provide optimal precision in some GC-MS applications.[1] | While effective, the larger chromatographic shift could potentially lead to slightly lower precision if matrix effects are not uniform. | Precision is a critical parameter for reliable quantification, especially at low concentrations. |
| Isotopic Exchange | No significant interferences from isotope exchange have been reported.[1][2] | No significant interferences from isotope exchange have been reported.[1][2] | Deuterium atoms on the steroid backbone are generally stable under typical analytical conditions. |
Experimental Protocols
The following are representative protocols for the quantification of 17β-estradiol in human serum/plasma using either E2-d3 or E2-d4 as an internal standard.
Protocol 1: Estradiol Quantification using 17β-Estradiol-d3 (LC-MS/MS)
This protocol is based on a reference measurement procedure developed by Tai and Welch (2005).[3]
-
Sample Preparation:
-
Pipette 500 µL of serum into a glass tube.
-
Add a known amount of 17β-Estradiol-d3 internal standard solution.
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
Elute the analytes and the internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent (e.g., dansyl chloride) to enhance ionization efficiency.
-
Incubate to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
LC System: Reversed-phase liquid chromatography.
-
Mass Spectrometer: Tandem mass spectrometer operating in a suitable ionization mode (e.g., ESI positive).
-
Monitoring: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native estradiol and estradiol-d3.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of estradiol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of estradiol and the internal standard.
-
Protocol 2: Estradiol Quantification using 17β-Estradiol-d4 (GC-MS)
This protocol is based on the method described by Dehennin (1989).[1][2]
-
Sample Preparation:
-
To 2 mL of plasma, add the 17β-Estradiol-d4 internal standard.
-
Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether).
-
Wash and dry the organic extract.
-
-
Derivatization:
-
Derivatize the extracted estrogens to form more volatile and thermally stable derivatives suitable for GC-MS analysis (e.g., trimethylsilyl (B98337) ethers).
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a capillary column suitable for steroid separation.
-
Mass Spectrometer: Mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Monitoring: Monitor the characteristic ions for the derivatized native estradiol and estradiol-d4.
-
-
Quantification:
-
Calculate the peak area or height ratio of the analyte to the internal standard.
-
Quantify the estradiol concentration against a calibration curve.
-
Visualizing Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate important workflows and concepts in the use of deuterated internal standards.
Caption: A generalized workflow for the quantification of estradiol using a deuterated internal standard.
Caption: The potential impact of a chromatographic shift between an analyte and its internal standard.
Conclusion
Both 17β-Estradiol-d3 and 17β-Estradiol-d4 are suitable internal standards for the mass spectrometric quantification of estradiol. The choice between them may be guided by the specific analytical method and instrumentation. Evidence suggests that 17β-Estradiol-d3 may offer a slight advantage in terms of co-elution with the native analyte, potentially leading to better precision. However, a well-validated method with either standard can provide accurate and reliable results. It is crucial for laboratories to perform their own validation experiments to determine the most suitable internal standard for their specific application and to ensure that it effectively compensates for matrix effects and other sources of variability. The use of ¹³C-labeled estradiol is also an excellent alternative that is less prone to chromatographic shifts.
References
- 1. researchgate.net [researchgate.net]
- 2. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
Navigating the Nuances of Estradiol Quantification: A Comparative Look at Deuterated Internal Standards
A critical aspect of achieving reliable and accurate quantification of estradiol (B170435) in biological matrices is the choice of an appropriate internal standard. While stable isotope-labeled internal standards are the gold standard in mass spectrometry-based bioanalysis, the specific deuterated analog of estradiol selected can influence assay performance. This guide provides a comparative overview of the analytical performance of deuterated estradiol isotopes as internal standards, with a focus on providing researchers, scientists, and drug development professionals with data to inform their selection.
Performance Comparison of Deuterated Estradiol Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization and fragmentation behavior, thereby compensating for variability in sample preparation and matrix effects. The following table summarizes typical performance data from validated LC-MS/MS methods for estradiol quantification using different deuterated internal standards. This data is aggregated from various studies and serves as a representative guide.
| Internal Standard | Matrix | Accuracy (%) | Precision (%RSD) | Linearity (r²) | Lower Limit of Quantification (LLOQ) |
| 17β-Estradiol-d4 | Human Serum | 95 - 105 | < 10 | > 0.99 | 0.5 - 5 pg/mL |
| Estradiol-d5 | Human Plasma | 92 - 108 | < 15 | > 0.99 | 1 - 10 pg/mL |
| Estradiol-d3 | Human Serum | 90 - 110 | < 15 | > 0.99 | 2 - 20 pg/mL |
Note: The performance characteristics can vary depending on the specific laboratory, instrumentation, and sample preparation methodology.
Experimental Protocol: A Representative LC-MS/MS Method for Estradiol Quantification
This section outlines a typical experimental protocol for the quantification of estradiol in human serum using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add the internal standard solution (e.g., 17β-Estradiol-d4 in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 90:10 v/v).
-
Vortex for 5 minutes to extract the steroids.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate estradiol from other endogenous compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (derivatization may be required for enhanced sensitivity in positive mode).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both estradiol and the deuterated internal standard.
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates a standard workflow for the validation of a bioanalytical method for estradiol quantification, a crucial process to ensure data reliability.
Performance Characteristics of 9-Dihydroestradiol-d3: A Comparative Guide for Researchers
In the precise quantification of estradiol (B170435), particularly at low concentrations in complex biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison of the performance characteristics of 9-Dihydroestradiol-d3, a deuterated analog of estradiol, with other common alternatives, supported by experimental principles and methodologies.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it is affected by matrix effects in the same way.[2][3] Matrix effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, significantly impacting the accuracy of quantification.[2][3][4]
This compound: A Stable Isotope-Labeled Internal Standard
This compound is a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of estradiol. SILs are considered the gold standard for internal standards in LC-MS/MS because their chemical and physical properties are nearly identical to their non-labeled counterparts.[1][5] This near-identical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects, leading to highly accurate and precise quantification.[1]
The primary advantage of using a deuterated standard like this compound is its ability to compensate for variability throughout the analytical process, including extraction efficiency and ionization response.[1]
Comparison of this compound with Other Alternatives
The selection of an internal standard is a critical step in method development. Below is a comparison of this compound with other classes of internal standards.
| Internal Standard Type | Analyte Mimicry | Co-elution with Analyte | Compensation for Matrix Effects | Relative Cost | Key Considerations |
| This compound (Deuterated) | Excellent | High Likelihood | Excellent | Moderate | Potential for isotopic exchange or chromatographic shift in some cases.[5] |
| ¹³C-Labeled Estradiol | Excellent | High Likelihood | Excellent | High | Generally considered the most robust SIL due to lower risk of isotopic effects compared to deuterium (B1214612). |
| Other Deuterated Estradiols (d2, d4, d5) | Excellent | High Likelihood | Excellent | Moderate | The position and number of deuterium atoms can influence stability and chromatographic behavior. |
| Structural Analogs | Moderate to Poor | Unlikely | Partial to Poor | Low | Different chemical structures lead to variations in extraction, chromatography, and ionization.[6] |
The choice between different deuterated forms (e.g., d2, d3, d4, d5) or a ¹³C-labeled standard may depend on the specific analytical method, potential for isotopic interference, and cost.[1] Generally, a higher degree of deuteration can be beneficial to shift the mass-to-charge ratio further from the unlabeled analyte, minimizing potential crosstalk.
Experimental Protocol: Quantification of Estradiol in Human Serum using a Deuterated Internal Standard
The following is a representative experimental protocol for the quantification of estradiol in human serum using a deuterated internal standard like this compound. This protocol is based on common practices described in the literature.[8][9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum sample, calibrator, or quality control sample, add 50 µL of the internal standard working solution (containing this compound).
-
Vortex mix and allow to equilibrate for 15 minutes at 4°C.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 75 µL of a reconstitution solvent (e.g., 20% methanol (B129727) in water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol (both may contain a small amount of a modifier like formic acid or ammonium (B1175870) fluoride) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
Injection Volume: 50 µL of the reconstituted sample is injected.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI), often in negative ion mode for estradiol, or atmospheric pressure photoionization (APPI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both estradiol and the deuterated internal standard are monitored.
-
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the importance of co-elution.
Caption: A typical experimental workflow for estradiol quantification using a deuterated internal standard.
Caption: Compensation for matrix effects through co-elution of the analyte and internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Estradiol Analysis: Focus on 9-Dihydroestradiol-d3
In the quantitative analysis of estradiol (B170435), particularly by sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and analysis.[1] This guide provides a detailed comparison of 9-Dihydroestradiol-d3 with other commonly used internal standards, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal standard for their specific needs.
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior performance compared to structural analogues.[1] This is because their chemical and physical properties are nearly identical to the analyte, allowing them to effectively track the analyte throughout the analytical process and compensate for matrix effects.[2]
Performance Comparison of Internal Standards
The selection of an internal standard can significantly impact assay performance. While structural analogs are a viable option, deuterated standards like this compound, Estradiol-d4, and Estradiol-d5 are often preferred for their ability to co-elute with the analyte, providing better compensation for matrix effects.[1] The following tables summarize validation data for LC-MS/MS methods utilizing different deuterated internal standards for estradiol analysis. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison.
Table 1: Method Validation Data for Estradiol Analysis using Deuterated Internal Standards
| Parameter | 17β-Estradiol-d3[3] | 17β-Estradiol-d5[4] | Ethinyl Estradiol-d4[5][6] |
| Linearity Range | 1 ng/L - 50 ng/L | 2 - 500 pg/mL | 5.000 – 308.560 pg/mL |
| Correlation Coefficient (r²) | 0.998 - 1.000 | >0.99 | ≥ 0.9942 |
| Lower Limit of Quantification (LLOQ) | 1 ng/L | 2 pg/mL | 5.000 pg/mL |
| Intra-day Precision (%CV) | 0.6 - 2.2% | 1.3%–7.2% | < 19.74% |
| Inter-day Precision (%CV) | 0.2 - 0.4% | Not Reported | < 19.74% |
| Accuracy/Recovery | 100.7 - 101.8% | 95.7%–112.1% | 68.48% (Extraction Recovery) |
Table 2: Comparison of Key Characteristics of Internal Standard Types
| Characteristic | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chemical Structure | Chemically identical to the analyte with deuterium (B1214612) substitution. | Similar but not identical chemical structure to the analyte. |
| Co-elution with Analyte | Typically co-elutes or has a very close retention time. | Retention time may differ significantly from the analyte. |
| Matrix Effect Compensation | High, due to identical physicochemical properties and co-elution. | Variable, depends on the similarity of the analog to the analyte. |
| Cost | Generally higher. | Generally lower. |
| Availability | Can be limited for some analytes. | More widely available. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments used to evaluate the performance of internal standards.
Protocol for Determination of Recovery and Matrix Effect
This protocol is adapted from standardized procedures for evaluating the influence of the sample matrix on the analytical results.[7][8]
Objective: To quantify the extraction recovery and the extent of ion suppression or enhancement (matrix effect) for estradiol and its internal standard in a specific biological matrix (e.g., human serum).
Materials:
-
Blank human serum (free of estradiol)
-
Estradiol standard solution
-
This compound (or other internal standard) solution
-
Solvents for extraction (e.g., methyl tert-butyl ether) and reconstitution (e.g., methanol/water)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of estradiol and the internal standard in the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank serum samples. After the final evaporation step, spike the dried extract with the estradiol standard and the internal standard at the same concentration as in Set A.
-
Set C (Pre-extraction Spike): Spike blank serum samples with the estradiol standard and the internal standard before the extraction process.
-
-
Sample Extraction (for Sets B and C):
-
Perform a liquid-liquid extraction or solid-phase extraction as per the validated method for estradiol analysis.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Record the peak areas for both the analyte (estradiol) and the internal standard.
-
-
Calculations:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and evaluation of a reference measurement procedure for the determination of estradiol-17beta in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Navigating the Nuances of Steroid Immunoassays: A Comparative Guide to Cross-Reactivity Assessment with a Focus on Estradiol
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. Immunoassays, while offering a convenient and high-throughput platform, are susceptible to cross-reactivity from structurally similar endogenous and exogenous compounds. This guide provides a comprehensive comparison of cross-reactivity in estradiol (B170435) immunoassays, details experimental protocols for its assessment, and highlights the critical role of highly specific analytical methods and deuterated standards like 9-Dihydroestradiol-d3.
The specificity of an immunoassay is a critical performance characteristic, dictating its ability to measure only the target analyte. In the realm of steroid hormones, where a multitude of structurally similar molecules exist, the potential for cross-reactivity is a significant challenge. Direct immunoassays, in particular, are prone to interference from metabolites and other steroids, which can lead to inaccurate and misleading results. This is especially problematic when measuring low concentrations of hormones like estradiol, where even minor cross-reactivity can lead to significant overestimation.
The Challenge of Estradiol Immunoassays
Direct immunoassays for estradiol often lack the specificity required for reliable quantification, particularly in populations with low circulating levels of the hormone, such as in postmenopausal women and men.[1] This lack of specificity arises from the cross-reactivity of the assay's antibodies with various estradiol metabolites and other structurally related steroids. Consequently, these assays can show a positive bias, with reported concentrations being higher than the true physiological levels.[2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and accuracy.[1][4][5] Comparison studies have consistently demonstrated that direct immunoassays tend to overestimate estradiol concentrations when compared to LC-MS/MS, especially at lower concentrations.[1][5]
Assessing Cross-Reactivity: A Necessary Step for Assay Validation
Given the potential for interference, a thorough assessment of cross-reactivity is a crucial component of immunoassay validation. This involves testing a panel of structurally related compounds to determine the extent to which they interfere with the accurate measurement of the target analyte.
Experimental Protocol for Cross-Reactivity Assessment in Competitive Immunoassays
The following protocol outlines a general procedure for determining the percent cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for estradiol.
Objective: To determine the percentage of cross-reactivity of potentially interfering steroids in an estradiol immunoassay.
Principle: In a competitive immunoassay, a fixed amount of labeled estradiol (e.g., enzyme-conjugated) competes with the unlabeled estradiol in the sample or standard for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of estradiol. Cross-reacting substances will also compete for these binding sites, leading to a decrease in signal.
Materials:
-
Estradiol ELISA kit (including antibody-coated microplate, estradiol standards, enzyme-conjugated estradiol, substrate, and stop solution)
-
Potentially cross-reacting steroid compounds
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the estradiol standard to generate a standard curve.
-
Prepare serial dilutions of each potentially cross-reacting steroid compound. The concentration range should be sufficient to elicit a dose-response curve.
-
-
Assay Procedure:
-
Add a fixed volume of the estradiol standards or the test compounds to the appropriate wells of the antibody-coated microplate.
-
Add a fixed volume of the enzyme-conjugated estradiol to all wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis and Calculation of Percent Cross-Reactivity:
-
Plot the absorbance values for the estradiol standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of estradiol that causes 50% inhibition of the maximum signal (IC50). This is the concentration at which the absorbance is halfway between the maximum and minimum values on the standard curve.
-
For each test compound, plot the absorbance values against their concentrations and determine the IC50 value.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Estradiol / IC50 of Test Compound) x 100
-
Interpreting the Results
A higher percent cross-reactivity indicates a greater potential for interference from that compound in the assay. It is important to consider the physiological or therapeutic concentrations of the cross-reacting substance when evaluating the clinical significance of the interference.
Comparative Cross-Reactivity Data for Commercial Estradiol Immunoassays
The following tables summarize publicly available cross-reactivity data from the package inserts of several commercial estradiol immunoassay kits. It is important to note that this information may not be exhaustive and can vary between different lots of the same kit. Researchers should always refer to the specific package insert for the kit they are using.
| Compound | Oxis Estradiol EIA Kit |
| Estradiol | 100% |
| Estrone | 2.10% |
| Estriol | 1.50% |
| 17α-Estradiol | 0.30% |
| Cortisol | <0.01% |
Data sourced from the Oxis Estradiol (E2) Enzyme Immunoassay Test Kit package insert.[6]
| Compound | R&D Systems Estradiol Parameter Assay Kit |
| 17α-ethynylestradiol | 0.07% |
| 17β-estradiol 3-Benzoate | 0.03% |
| Estriol | 0.86% |
| Estrone | 0.26% |
| Progesterone | 0.06% |
Data sourced from the R&D Systems Estradiol Parameter Assay Kit datasheet.[7]
| Compound | Access® Estradiol Assay |
| Estrone sulfate | Not detectable at 3600 pg/mL |
| Estriol sulfate | 0.004% at 10,000,000 pg/mL |
Data sourced from the Access® Estradiol assay FDA submission.[8]
The Role of this compound in High-Specificity Analysis
While immunoassays are prone to cross-reactivity, LC-MS/MS offers a highly specific and accurate alternative for steroid hormone quantification. A key component of robust LC-MS/MS methods is the use of stable isotope-labeled internal standards, such as this compound.
What is a Deuterated Internal Standard?
A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard, while their chemical and physical properties remain nearly identical.
Why is this compound Important?
-
Accurate Quantification: By adding a known amount of this compound to each sample before processing, it serves as an internal reference. Any loss of the analyte during sample preparation or variations in instrument response will also affect the deuterated standard to the same extent. The ratio of the endogenous analyte to the internal standard is then used for quantification, correcting for these potential sources of error and leading to highly accurate and precise measurements.
-
Minimizing Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects. Because the deuterated internal standard co-elutes with the endogenous analyte and experiences the same matrix effects, its use effectively cancels out this interference, further improving the accuracy of the results.
-
Gold Standard Reference: LC-MS/MS methods utilizing deuterated internal standards like this compound are considered the reference or "gold standard" methods for steroid analysis. The data generated by these methods can be used to validate the performance of immunoassays and to assess the degree of bias and cross-reactivity in those assays.
Visualizing the Assessment Workflow and Estradiol Signaling
To further clarify the concepts discussed, the following diagrams illustrate a generalized workflow for assessing immunoassay cross-reactivity and the signaling pathway of estradiol.
Caption: A generalized workflow for assessing immunoassay cross-reactivity.
Caption: A simplified diagram of the classical estradiol signaling pathway.
Conclusion
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Linearity and Range Determination for Estradiol Analysis
For Researchers, Scientists, and Drug Development Professionals
The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its high sensitivity and specificity.[1][2] For comparative purposes, performance characteristics of immunoassays are also presented.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the linearity and range of different validated bioanalytical methods for the quantification of estradiol (B170435) and a related compound, ethinyl estradiol.
Table 1: Linearity and Range of Estradiol Quantification by LC-MS/MS
| Method Reference | Analyte | Internal Standard | Linear Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Method A[3] | 17β-Estradiol | Not Specified | 2–500 pg/mL | Not Specified | 2 pg/mL | 500 pg/mL |
| Method B[4] | Estradiol | Not Specified | 2 to 1000 pg/mL | Not Specified | 2 pg/mL | 1000 pg/mL |
| Method C[1] | 17β-Estradiol | Not Specified | 2-150 pg/mL | Not Specified | 2 pg/mL | 150 pg/mL |
| Method D[5] | Estradiol | Not Specified | 1.29 to 624 pg/mL | 0.9997 | 0.66 pg/mL | 624 pg/mL |
| Method E[6] | Estradiol | Not Specified | 0.2-10311.6 pmol/L | >0.99 | 7.5 pmol/L | 10311.6 pmol/L |
Table 2: Linearity and Range of Ethinyl Estradiol Quantification by LC-MS/MS
| Method Reference | Analyte | Internal Standard | Linear Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Method F[7] | Ethinyl Estradiol | Ethinyl Estradiol-d4 | 5.000-308.560 pg/mL | ≥ 0.9942 | 5.000 pg/mL | 308.560 pg/mL |
Table 3: Performance of an Alternative Method - Immunoassay
| Method Reference | Analyte | Method Type | Lower Detection Limit | Intra-assay CV (%) | Inter-assay CV (%) |
| Method G[8] | Estradiol | Electrochemiluminescence Immunoassay | 5 pg/mL | 3.3% at 35.4 pg/mL | 6.2% at 22.9 pg/mL |
Experimental Protocols: Methodologies for Linearity and Range Determination
The following are detailed experimental protocols for establishing the linearity and analytical range of an LC-MS/MS method for estradiol quantification, based on common practices in the cited literature.
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of estradiol and a suitable deuterated internal standard (e.g., Estradiol-d5) in a solvent like methanol (B129727).[9]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution to create calibration standards at a minimum of six to eight different concentration levels.
-
Calibration Curve Standards: Spike a surrogate matrix, such as bovine serum albumin (BSA) in phosphate-buffered saline (PBS) or charcoal-stripped human plasma, with the working standard solutions to create the calibration curve samples.[9] This is crucial for endogenous compounds like estradiol to avoid interference from the biological matrix.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette a defined volume of plasma sample (e.g., 200 µL), calibration standard, or QC sample into a clean tube.[4]
-
Internal Standard Addition: Add a fixed amount of the internal standard solution to each sample, except for the blank matrix.
-
Extraction: Add an extraction solvent, such as a mixture of hexane (B92381) and ethyl acetate, to each tube.[4] Vortex thoroughly to ensure efficient extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted samples onto a suitable HPLC or UPLC column (e.g., a C18 column).[7] Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[9]
-
Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] Optimize the MRM transitions for the parent and product ions of both the analyte and the internal standard.
Protocol 4: Data Analysis and Determination of Linearity and Range
-
Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) is often applied to improve the accuracy at the lower end of the curve.
-
Linearity Assessment: The linearity is acceptable if the correlation coefficient (R²) is typically ≥ 0.99.[7]
-
Range Determination: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (typically ≤20% CV) and accuracy (typically within ±20% of the nominal value).[3]
-
ULOQ: The highest concentration on the calibration curve that can be quantified with acceptable precision (typically ≤15% CV) and accuracy (typically within ±15% of the nominal value).
-
Mandatory Visualization
Caption: Workflow for Linearity and Range Determination.
This guide provides a foundational understanding of the principles and practices involved in determining the linearity and analytical range for estradiol, which can be extrapolated to its deuterated analogs like 9-Dihydroestradiol-d3. For regulatory submissions, it is imperative to adhere to the specific guidelines provided by authorities such as the FDA and EMA.
References
- 1. High sensitivity method validated to quantify estradiol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. medpace.com [medpace.com]
A Comparative Guide to Method Ruggedness and Robustness Using 9-Dihydroestradiol-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of method ruggedness and robustness, two critical validation parameters, in the context of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a steroidal compound, using 9-Dihydroestradiol-d3 as a stable isotope-labeled internal standard.
Introduction to Ruggedness and Robustness
Method validation is a cornerstone of quality assurance, demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] Among the key validation characteristics outlined by the International Council for Harmonisation (ICH) are robustness and ruggedness.[1][2][3]
-
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its own parameters, indicating its reliability during normal use.[1][2][4][5] It is typically evaluated during the method development phase.[4]
-
Ruggedness refers to the reproducibility of results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[4][6][7] It assesses the method's performance when subject to external environmental variations.[4]
The use of a suitable internal standard (IS), such as the stable isotope-labeled this compound, is crucial for compensating for variability during sample processing and analysis, thereby enhancing both robustness and ruggedness.[8][9]
Experimental Protocol: Hypothetical LC-MS/MS Method
This guide uses a representative LC-MS/MS method for the quantification of an estrogenic compound (the "analyte") in human serum. This compound serves as the internal standard.
1. Sample Preparation:
-
To 200 µL of human serum, add 20 µL of this compound internal standard working solution.
-
Perform protein precipitation by adding 600 µL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Instrument: HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions would be monitored for both the analyte and this compound.
Robustness Testing: Assessing Internal Method Parameters
Robustness testing involves making small, deliberate changes to the method's internal parameters to assess the impact on the results.[10][11][12]
Key Parameters for LC-MS/MS Robustness Testing:
The workflow for robustness testing is a systematic process of varying these parameters and observing the effect on analytical performance.
Caption: Workflow for conducting a method robustness study.
Comparison of Performance Under Varied Conditions
The following table summarizes hypothetical data from a robustness study. A quality control (QC) sample at a medium concentration was analyzed, and the results under varied conditions are compared to the nominal method. The acceptance criteria are typically a bias of ±15% and a relative standard deviation (RSD) of ≤15%.
| Parameter Varied | Nominal Value | Variation | Analyte Conc. (ng/mL) | % Bias from Nominal | Retention Time (min) | Pass/Fail |
| Nominal Method | - | - | 10.1 | - | 4.52 | - |
| Column Temperature | 40°C | 35°C | 10.3 | +2.0% | 4.65 | Pass |
| 45°C | 9.9 | -2.0% | 4.39 | Pass | ||
| Flow Rate | 0.4 mL/min | 0.36 mL/min (-10%) | 10.5 | +4.0% | 5.01 | Pass |
| 0.44 mL/min (+10%) | 9.8 | -3.0% | 4.10 | Pass | ||
| Mobile Phase B | 30% | 28% (-2%) | 10.2 | +1.0% | 4.78 | Pass |
| 32% (+2%) | 10.0 | -1.0% | 4.25 | Pass |
The use of a deuterated internal standard like this compound ensures that minor shifts in retention time or ionization efficiency caused by these variations affect both the analyte and the IS similarly, leading to a stable analyte/IS peak area ratio and robust quantification.[9][12]
Ruggedness Testing: Assessing External Influences
Ruggedness testing evaluates the method's reproducibility when subjected to external variations that can occur during routine use.[4][7] It is a measure of the method's transferability and reliability over time.
Key Factors for Ruggedness Testing:
-
Different analysts
-
Different instruments
-
Different days
-
Different lots of columns or reagents[4]
The logical relationship in ruggedness testing involves comparing results across these external variables to ensure consistency.
Caption: Logical diagram for assessing method ruggedness.
Comparison of Performance Across Different Conditions
The table below shows hypothetical data from a ruggedness study where QC samples were analyzed under different external conditions.
| Condition | Analyst | Instrument | Day | Low QC (2 ng/mL) | High QC (80 ng/mL) | Inter-day RSD |
| 1 | A | HPLC 1 | 1 | 2.05 | 78.9 | |
| 2 | B | HPLC 1 | 2 | 1.98 | 81.2 | |
| 3 | A | HPLC 2 | 3 | 2.11 | 79.5 | |
| Mean | - | - | - | 2.05 | 79.9 | |
| %RSD | - | - | - | 3.2% | 1.5% | Pass |
The low relative standard deviation (%RSD) across different analysts, instruments, and days demonstrates that the method is rugged. The consistent performance is heavily reliant on a well-defined protocol and the use of an appropriate internal standard to correct for inevitable minor variations in sample handling and instrument response.
Conclusion
Both robustness and ruggedness are essential components of analytical method validation that ensure the generation of reliable and reproducible data.[14]
-
Robustness testing, by evaluating the impact of minor changes in method parameters (e.g., temperature, flow rate), confirms the method's reliability for routine use.[2]
-
Ruggedness testing confirms the method's transferability and consistency by assessing its performance across different analysts, instruments, and days.[7]
For high-sensitivity LC-MS/MS assays, such as those used for steroid analysis, the use of a stable isotope-labeled internal standard like this compound is a critical factor in achieving a high degree of both robustness and ruggedness. It effectively mitigates variability, ensuring data integrity in research and regulated drug development environments.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. fda.gov [fda.gov]
- 6. agilent.com [agilent.com]
- 7. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. benchchem.com [benchchem.com]
- 13. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 14. Ruggedness and robustness testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-Dihydroestradiol-d3: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 9-Dihydroestradiol-d3, a deuterated form of a potent estrogenic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection due to the compound's potential carcinogenicity, reproductive toxicity, and high aquatic toxicity.
Immediate Safety and Handling Precautions
This compound, like other estrogenic compounds, is classified as a hazardous substance. All handling and disposal procedures must be conducted in accordance with federal, state, and local regulations.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.[1]
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Lab Coat: A dedicated lab coat should be worn and laundered separately.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator is necessary.
Engineering Controls:
-
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
| Property | Value/Information | Source/Analogy |
| Chemical Formula | C₁₈H₂₁D₃O₂ | N/A |
| Molecular Weight | ~275.4 g/mol | N/A |
| Hazard Class | Suspected Carcinogen, May damage fertility or the unborn child, Very toxic to aquatic life with long-lasting effects.[2][3] | Estradiol (B170435), Ethinyl Estradiol |
| Aquatic Toxicity | Predicted No-Effect Concentration (PNEC) for similar estrogens: 0.1 - 0.35 ng/L.[2][4][5] | 17α-ethinyl estradiol |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | General guidance for toxic chemical waste.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place all contaminated solid waste (e.g., gloves, weigh boats, pipette tips, absorbent paper) into a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[7]
-
Do not mix with non-hazardous or other types of chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible container (e.g., amber glass or high-density polyethylene).
-
The container must be securely sealed to prevent leaks and evaporation.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, glass pipettes) must be placed in a designated sharps container.
-
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[8]
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The concentration or quantity of the compound.
-
The hazard pictograms for "Health Hazard," "Toxic," and "Environmental Hazard."
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory.
-
Step 3: Storage
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should have secondary containment to prevent spills from reaching the environment.
Step 4: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
DO NOT dispose of this compound down the drain or in the regular trash.[8][9] The high aquatic toxicity of estrogenic compounds poses a significant threat to wildlife and ecosystems.
-
The recommended final disposal method for this type of potent pharmaceutical waste is high-temperature incineration.[6]
Visualized Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established safety protocols for handling and disposing of potent, carcinogenic, and environmentally hazardous chemicals in a laboratory setting. Key principles from the following general experimental protocols are incorporated:
-
Hazardous Waste Management: As mandated by the Environmental Protection Agency (EPA) and implemented by institutional Environmental Health and Safety (EHS) programs. This includes procedures for waste identification, segregation, labeling, storage, and disposal.[8]
-
Handling of Potent Compounds: Standard operating procedures for working with highly potent or toxic substances, which emphasize containment, use of personal protective equipment, and designated work areas to minimize exposure.
-
Chemical Spill Response: Protocols for safely cleaning up spills of hazardous materials, which involve the use of appropriate absorbent materials and proper disposal of the resulting waste as hazardous.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Ethinyl estradiol and other human pharmaceutical estrogens in the aquatic environment: a review of recent risk assessment data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Personal protective equipment for handling 9-Dihydroestradiol-d3
Essential Safety Protocols for Handling 9-Dihydroestradiol-d3
Disclaimer: This document provides guidance on the safe handling of this compound based on best practices for potent compounds. Since a specific Safety Data Sheet (SDS) for this deuterated compound is not publicly available, these recommendations are based on protocols for similar hazardous substances.[1][2] A thorough risk assessment should be conducted before beginning any work.
This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment when handling this compound. It provides essential safety and logistical information, including operational and disposal plans.
Hazard Assessment
Given the lack of specific data for this compound, it is prudent to apply the precautionary principle and assume the substance may be hazardous.[2] Steroids can be highly potent, and this compound should be treated as potentially toxic, carcinogenic, mutagenic, or teratogenic at low doses.[2] Always consult the Safety Data Sheet (SDS) for any chemical, and if one is not available, handle the compound with the utmost care.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure. The required PPE varies depending on the task being performed.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Chemical splash goggles• Double nitrile gloves• Disposable gown with tight-fitting cuffs | • Face shield• NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | • Chemical splash goggles• Chemical-resistant gloves (double-gloving recommended)• Laboratory coat | • Face shield• Chemical-resistant apron |
| Conducting Reactions | • Chemical splash goggles• Chemical-resistant gloves (based on reactants)• Laboratory coat | • Use of a chemical fume hood or glove box is mandatory |
| Waste Disposal | • Chemical splash goggles• Double nitrile gloves• Laboratory coat | • Chemical-resistant apron |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Engineering Controls
To minimize exposure to airborne substances, engineering controls are the preferred method of protection.
-
Ventilation: All operations involving this compound should be performed in a well-ventilated area.[3][4] A certified chemical fume hood is essential for handling powders and preparing solutions to prevent inhalation of the compound.[3][4][5]
-
Containment: For procedures with a high risk of aerosol generation, a glove box or an isolator should be used.[5][6]
-
Designated Area: A specific area within the laboratory should be designated for handling potent compounds to prevent cross-contamination.[1]
Experimental Protocols
A clear, step-by-step plan is essential for the safe handling of this compound.
Preparation:
-
Designate a Handling Area: Preferably within a chemical fume hood or glove box.[1]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[2]
-
Review Protocols: Understand all steps of the procedure before beginning.
Handling:
-
Weighing: If weighing a solid, perform this task within a fume hood. Use a disposable weigh boat to minimize contamination of balances.[1]
-
Solution Preparation: When preparing a solution, slowly add the solvent to the compound to avoid splashing.[1]
-
Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.[1]
Decontamination and Cleanup:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after use.[1]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and weighing boats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Do not dispose of this compound down the drain.[1] High-temperature incineration is often the recommended disposal method for pharmaceuticals.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Before disposing of the original container, ensure it is empty and rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[1]
Visualizations
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of potent chemical compounds like this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent compounds.
Logic for PPE Selection
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
